molecular formula C25H24F5NO9 B8064974 NHPI-PEG4-C2-Pfp ester

NHPI-PEG4-C2-Pfp ester

Cat. No.: B8064974
M. Wt: 577.4 g/mol
InChI Key: XHCPQOPVDGGVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NHPI-PEG4-C2-Pfp ester is a useful research compound. Its molecular formula is C25H24F5NO9 and its molecular weight is 577.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F5NO9/c26-18-19(27)21(29)23(22(30)20(18)28)40-17(32)5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-31-24(33)15-3-1-2-4-16(15)25(31)34/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCPQOPVDGGVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F5NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to NHPI-PEG4-C2-Pfp Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NHPI-PEG4-C2-Pfp ester is a sophisticated heterobifunctional crosslinker designed for advanced applications in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker uniquely combines two distinct reactive functionalities: a highly reactive and stable pentafluorophenyl (Pfp) ester for efficient amine ligation and an N-hydroxyphthalimide (NHPI) ester, which serves as a precursor for radical-based decarboxylative coupling reactions. The incorporation of a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical properties, a comparative analysis of its reactive ends, detailed experimental protocols, and a plausible synthetic pathway.

Introduction to this compound

The strategic design of linker molecules is paramount in the development of complex biotherapeutics like ADCs and PROTACs. The linker not only connects the targeting moiety to the payload but also critically influences the stability, solubility, and overall efficacy of the final construct. This compound emerges as a versatile tool, offering two orthogonal reaction chemistries on a single, flexible PEG backbone.

  • Pentafluorophenyl (Pfp) Ester: This functional group is responsible for forming robust amide bonds with primary and secondary amines, such as those found on the lysine (B10760008) residues of antibodies.

  • N-Hydroxyphthalimide (NHPI) Ester: This end of the molecule is not a typical conjugation group. It is a redox-active ester that, upon single-electron transfer (SET), can undergo decarboxylation to generate an alkyl radical for subsequent carbon-carbon or carbon-heteroatom bond formation.[1][2]

  • PEG4 Spacer: The four-unit polyethylene glycol chain imparts hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drugs and improve the pharmacokinetic profile of the conjugate.[3][]

Chemical Properties:

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 2101206-46-4N/A
Molecular Formula C25H24F5NO9N/A
Molecular Weight 577.45 g/mol N/A

Comparative Analysis of Reactive Esters: Pfp vs. NHS Esters

The Pfp ester is often compared to the more conventional N-hydroxysuccinimide (NHS) ester for amine acylation. Pfp esters have demonstrated superior performance in several key areas. The primary advantages stem from the electron-withdrawing nature of the pentafluorophenyl group, which increases the electrophilicity of the carbonyl carbon and makes the pentafluorophenolate a better leaving group.

Key Advantages of Pfp Esters:

  • Greater Resistance to Hydrolysis: Pfp esters exhibit a significantly lower rate of spontaneous hydrolysis in aqueous buffers compared to NHS esters. This increased stability leads to more efficient conjugation reactions, as less of the reagent is consumed by the competing hydrolysis side reaction, and can improve reproducibility.[5][6]

  • Faster Reaction Kinetics: Studies have shown that the desired aminolysis reaction proceeds more rapidly with Pfp esters. This can shorten reaction times and potentially lead to higher conjugation yields.

Quantitative Comparison of Pfp and NHS Ester Reactivity:

ParameterPoly(pentafluorophenyl acrylate)Poly(N-hydroxysuccinimide-4-vinyl benzoate)
Amine Substrate 1-aminomethylpyrene1-aminomethylpyrene
Pseudo-first-order rate constant (k′) 2.46 x 10⁻¹ s⁻¹3.49 x 10⁻³ s⁻¹

This data demonstrates a significantly faster rate of aminolysis for the PFP ester platform under the studied conditions.

Hydrolytic Stability Comparison (Qualitative):

Active EsterRelative Hydrolytic StabilitypH Dependence
Pfp Ester HighLess susceptible to hydrolysis, but rate increases with pH.
NHS Ester Moderate to LowHighly susceptible to hydrolysis, with half-life decreasing from hours at pH 7 to minutes at pH > 8.5.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation via Pfp Ester

This protocol describes a general method for conjugating the Pfp ester end of the linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer)

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Reagent (optional): 1 M Tris-HCl or 1 M glycine, pH 8.0.

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette appropriate for the antibody size.

Procedure:

  • Buffer Exchange: Ensure the antibody is in the appropriate reaction buffer at the desired concentration.

  • Prepare Pfp Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Pfp esters are moisture-sensitive, and stock solutions should not be stored.[5]

  • Initiate Conjugation: Add a calculated molar excess (typically 5-15 fold excess of linker to antibody) of the Pfp ester solution to the stirred antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein stability.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching (Optional): To stop the reaction, a small amount of quenching reagent can be added to react with any excess Pfp ester.

  • Purification: Remove the unreacted linker and byproducts (pentafluorophenol) by SEC or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Characterize the resulting Antibody-Drug Conjugate (ADC) precursor to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Protocol 2: Conceptual Workflow for Payload Attachment via NHPI Ester

The NHPI ester functionality is utilized through a decarboxylative coupling mechanism, which is fundamentally different from standard bioconjugation reactions. This process typically requires a catalyst (e.g., photoredox or transition metal) to generate an alkyl radical from the linker, which then couples with the payload.[1][8]

Conceptual Steps:

  • Carboxylic Acid Payload: The payload (e.g., a cytotoxic drug or an E3 ligase ligand) must possess a carboxylic acid group or be derivatized to include one.

  • Formation of the NHPI Ester: The carboxylic acid on the payload is first activated by converting it into an NHPI ester. This is a prerequisite for the subsequent radical generation.

  • Radical Generation and Coupling: The ADC precursor from Protocol 1 (Antibody-Linker) is reacted with the NHPI-activated payload in the presence of a suitable catalyst system (e.g., a ruthenium or iridium-based photocatalyst and visible light, or a nickel catalyst with a reducing agent).

  • Mechanism: The catalyst initiates a single-electron transfer to the NHPI ester on the payload, leading to the cleavage of the N-O bond and subsequent loss of CO2, generating an alkyl radical on the payload molecule.[8][9]

  • Cross-Coupling: This payload radical then couples with a suitable reaction partner. In the context of the this compound, the NHPI-ester end of the linker itself would be the radical precursor, coupling to an appropriately functionalized payload.

  • Purification: The final ADC or PROTAC is purified using chromatographic techniques to remove the catalyst, unreacted components, and byproducts.

Synthesis Pathway and Reaction Mechanisms

Diagrams and Visualizations

G cluster_synthesis Plausible Synthetic Pathway A HO-PEG4-C2-COOtBu B NHPI-O-PEG4-C2-COOtBu A->B 1. MsCl, Et3N 2. N-Hydroxyphthalimide, Base C NHPI-O-PEG4-C2-COOH B->C TFA D This compound C->D Pentafluorophenol, EDC/DCC

Caption: Plausible synthetic route for this compound.

G cluster_pfp_reaction Pfp Ester Amine Conjugation Workflow Antibody Antibody-NH2 (e.g., Lysine residue) Conjugate Antibody-Linker Conjugate Antibody->Conjugate pH 7.2-8.5 Amide Bond Formation Linker This compound Linker->Conjugate PFP_byproduct Pentafluorophenol (byproduct)

Caption: Workflow for antibody conjugation via the Pfp ester moiety.

G cluster_nhpi_reaction Conceptual NHPI Ester Decarboxylative Coupling Payload Payload-COOH (Drug or E3 Ligand) NHPI_ester Payload-COO-NHPI (Redox-Active Ester) Payload->NHPI_ester N-Hydroxyphthalimide, EDC/DCC Radical Payload• (Alkyl Radical) NHPI_ester->Radical Catalyst (e.g., hv) -CO2, -NHPI Final_Product Final Bioconjugate Radical->Final_Product Cross-Coupling Antibody_Linker Antibody-Linker-X (Coupling Partner) Antibody_Linker->Final_Product

Caption: Conceptual workflow for payload attachment via NHPI ester.

Conclusion

This compound is a highly specialized heterobifunctional linker that offers distinct advantages for the synthesis of next-generation bioconjugates. The Pfp ester provides a stable and efficient handle for conjugation to proteins and other amine-containing biomolecules, while the NHPI ester opens avenues for novel, radical-based coupling strategies that can incorporate complex payloads. The integrated PEG spacer ensures favorable physicochemical properties. For research teams in drug development, understanding the unique reactivities of both ends of this linker is crucial for its successful implementation in the design and synthesis of innovative and effective ADCs and PROTACs.

References

An In-depth Technical Guide to NHPI-PEG4-C2-Pfp Ester: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NHPI-PEG4-C2-Pfp ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the molecule's characteristics, supported by quantitative data, and provides established experimental protocols for its use.

Core Concepts: Chemical Structure and Functionality

This compound is a molecule meticulously designed for bioconjugation, incorporating three key functional components:

  • N-Hydroxyphthalimide (NHPI) Ester: This functional group is known for its role in radical-mediated reactions. Under specific conditions, the NHPI ester can act as a precursor to generate radicals, a property that can be harnessed in certain advanced bioconjugation strategies.

  • Pentafluorophenyl (Pfp) Ester: This is a highly reactive functional group that readily and selectively reacts with primary and secondary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins, to form stable amide bonds. The Pfp ester is recognized for its superior stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.

  • Polyethylene Glycol (PEG) Linker: The tetra-ethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties to the resulting bioconjugate. It enhances solubility, reduces aggregation, and can shield the conjugated molecule from enzymatic degradation, thereby improving its pharmacokinetic profile.

The combination of these components in a single molecule allows for a controlled and efficient step-wise conjugation of different molecules, making it a valuable tool in the construction of complex biomolecular architectures.

Chemical Structure:

The definitive structure of this compound is represented by the following SMILES notation:

O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)CCOCCOCCOCCOCCON(C(C2=C3C=CC=C2)=O)C3=O

Physicochemical and Reactive Properties

A clear understanding of the physicochemical and reactive properties of this compound is crucial for its effective application. Key quantitative data is summarized in the table below for easy reference.

PropertyValueReference
Chemical Formula C25H24F5NO9[1]
Molecular Weight 577.45 g/mol [1]
CAS Number 2101206-46-4[2]
Appearance Liquid[3]
Density 1.45 g/cm³[3]
Purity ≥97.0%[3]
Solubility Soluble in DMSO and DMF. Limited solubility in aqueous buffers; use of a co-solvent is recommended for conjugation reactions.[4]
Storage Conditions Store at -20°C for long-term stability (up to 3 years in pure form). In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. The compound is moisture-sensitive.[3]

Reactivity and Stability:

The Pfp ester moiety of the linker is characterized by its high reactivity towards amine groups and its enhanced stability against hydrolysis compared to NHS esters.[5][6] This superior stability in aqueous environments translates to higher conjugation efficiencies and better reproducibility, as the competing hydrolysis reaction is significantly slower.[7] One study highlighted that the half-life of a Pfp ester at pH 8 is 3.0 times longer than that of a comparable NHS ester.[7] Kinetic studies have also demonstrated the faster reaction rates of Pfp esters in aminolysis.[7]

Applications in Drug Development: A Focus on Antibody-Drug Conjugates (ADCs)

The primary application of this compound is as a linker in the synthesis of antibody-drug conjugates (ADCs).[2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a critical role in the stability, efficacy, and safety of an ADC.[8][9]

The hydrophilic PEG4 spacer in this compound helps to mitigate the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and poor pharmacokinetic properties of the ADC.[10][] The stable amide bond formed between the Pfp ester and the antibody ensures that the cytotoxic drug remains securely attached to the antibody while in circulation, minimizing off-target toxicity.[9] While this specific linker is non-cleavable, meaning the drug is released upon lysosomal degradation of the antibody within the target cancer cell, the general class of PEGylated linkers has been instrumental in the design of both cleavable and non-cleavable ADCs.[8][12] The use of PEG linkers has been shown to improve the therapeutic index of ADCs by enhancing their stability and pharmacokinetic profiles.[12][13]

dot

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC with NHPI-PEG4-C2-Pfp Linker NormalCell Normal Cell ADC->NormalCell Minimal Uptake TumorCell Tumor Cell (Target Antigen) ADC->TumorCell Specific Binding Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Payload Release (Antibody Degradation) Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: General mechanism of action for an ADC utilizing a non-cleavable linker.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily focusing on its application in conjugating to proteins such as antibodies.

General Protocol for Protein Conjugation

This protocol outlines the fundamental steps for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein (e.g., IgG)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a desired concentration (e.g., 2 mg/mL).

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). As the linker is moisture-sensitive, do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker stock solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically but typically ranges from 5 to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.

Conjugation_Workflow Start Start PrepProtein Prepare Protein in Amine-Free Buffer Start->PrepProtein PrepLinker Prepare Linker Solution (Anhydrous DMSO/DMF) Start->PrepLinker Conjugate Conjugation Reaction (RT, 1-4h or 4°C, overnight) PrepProtein->Conjugate PrepLinker->Conjugate Quench Quench Reaction (Tris Buffer) Conjugate->Quench Purify Purification (Desalting/Dialysis) Quench->Purify End End Purify->End

Caption: A generalized synthetic pathway for this compound.

Conclusion

This compound is a highly versatile and efficient bifunctional linker for modern bioconjugation. Its unique combination of a stable and reactive Pfp ester for amine coupling, a hydrophilic PEG spacer for improved biophysical properties, and an NHPI moiety for potential radical-based applications makes it a valuable tool for researchers and scientists in the field of drug development. The detailed information and protocols provided in this guide are intended to facilitate the successful application of this linker in the creation of next-generation bioconjugates.

References

An In-Depth Technical Guide to the Mechanism of Action of NHPI-PEG4-C2-Pfp Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), demands highly efficient and stable linker technologies. The NHPI-PEG4-C2-Pfp ester is an advanced linker that leverages the superior reactivity and stability of pentafluorophenyl (Pfp) esters for the conjugation of biomolecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a discussion of its role in the broader context of ADC development.

Introduction to this compound

The this compound is a heterobifunctional crosslinker designed for the covalent attachment of molecules to primary and secondary amines on biomolecules, such as the lysine (B10760008) residues on antibodies. Its structure comprises three key components:

  • Pentafluorophenyl (Pfp) Ester: A highly reactive functional group that readily undergoes nucleophilic acyl substitution with amine groups, forming a stable amide bond. Pfp esters are known for their enhanced stability towards hydrolysis compared to more traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation reactions.[1]

  • Polyethylene (B3416737) Glycol (PEG) Spacer (PEG4): A four-unit polyethylene glycol chain that provides several advantages, including increased hydrophilicity of the conjugate, reduced aggregation, and potentially decreased immunogenicity. The PEG spacer also provides steric separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • N-Hydroxyphthalimide (NHPI) Group: While the Pfp ester is the primary reactive site for amine conjugation, the NHPI moiety is a stable part of the linker's backbone in this context. Historically, NHPI has been used to form active esters for peptide synthesis.

The combination of these components makes this compound a valuable tool for the construction of well-defined bioconjugates, particularly ADCs.

Mechanism of Action in Bioconjugation

The core mechanism of action of this compound in bioconjugation is the formation of a stable amide bond between the linker and a primary or secondary amine on a target biomolecule.

Nucleophilic Acyl Substitution

The bioconjugation reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine (e.g., the ε-amino group of a lysine residue on an antibody) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the Pfp ester.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the pentafluorophenolate anion, a very good leaving group due to the electron-withdrawing fluorine atoms, is expelled.

  • Amide Bond Formation: A stable amide bond is formed between the linker and the biomolecule.

The high reactivity of the Pfp ester is attributed to the electron-withdrawing nature of the pentafluorophenyl ring, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

Mechanism_of_Action Biomolecule Biomolecule (e.g., Antibody) with primary amine (-NH2) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate Nucleophilic Attack Linker This compound (R-CO-OPfp) Linker->Intermediate Conjugate Bioconjugate (Stable Amide Bond) Intermediate->Conjugate Collapse LeavingGroup Pentafluorophenol (Leaving Group) Intermediate->LeavingGroup Departure

Caption: Mechanism of amide bond formation.
Advantages of the Pfp Ester

The use of a Pfp ester in the NHPI-PEG4-C2 linker offers significant advantages over the more commonly used NHS esters:

  • Enhanced Stability: Pfp esters exhibit greater resistance to hydrolysis in aqueous media compared to NHS esters.[1] This increased stability allows for more controlled and efficient conjugation reactions, especially at physiological pH, and can lead to higher yields of the desired bioconjugate.

  • Higher Reactivity: The pentafluorophenolate is a better leaving group than N-hydroxysuccinimide, resulting in faster reaction kinetics with amines.[1][2]

  • Potential for Site-Selectivity: Studies have shown that Pfp esters can exhibit preferential reactivity with certain lysine residues on antibodies, potentially leading to more homogeneous bioconjugates.[3] This can be advantageous for producing ADCs with a consistent drug-to-antibody ratio (DAR).

Quantitative Data

ParameterPfp EstersNHS EstersReference
Relative Reactivity HigherLower[1]
Hydrolytic Stability More StableLess Stable[1]
Optimal pH for Reaction 7.2 - 8.57.0 - 8.0[4]
Reaction Time Generally ShorterGenerally Longer[2]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of antibody-drug conjugates. Optimization of reaction conditions (e.g., molar excess of linker, reaction time, temperature, and pH) is crucial for achieving the desired degree of labeling and preserving the biological activity of the antibody.

General Workflow for Antibody-Drug Conjugation

Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Reaction 3. Conjugation Reaction (Antibody + Linker-Payload) Antibody_Prep->Reaction Linker_Prep 2. Linker-Payload Synthesis (Activate drug with linker) Linker_Prep->Reaction Purification 4. Purification (e.g., Size Exclusion Chromatography) Reaction->Purification Characterization 5. Characterization (e.g., Mass Spectrometry, HPLC) Purification->Characterization

Caption: General workflow for ADC synthesis.
Detailed Methodology for Antibody Conjugation

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Payload (drug) with a compatible functional group for attachment to the NHPI end of the linker (if not pre-attached)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion chromatography column)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

  • Linker-Payload Solution Preparation:

    • Dissolve the this compound-payload conjugate in anhydrous DMF or DMSO to a stock concentration of 10-20 mM immediately before use. Do not store the solution for extended periods.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5-20 fold) of the linker-payload solution to the antibody solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted Pfp ester. Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Characterization of the Antibody-Drug Conjugate
  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.

  • Confirmation of Conjugation: Confirm the covalent attachment of the linker-payload to the antibody using SDS-PAGE and Mass Spectrometry (intact mass analysis or peptide mapping).

  • Biological Activity: Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR) and assess its in vitro cytotoxicity on target cells.

Role in Antibody-Drug Conjugates and Signaling Pathways

The this compound is a non-cleavable linker. In the context of an ADC, this means that the cytotoxic payload is released only after the entire antibody-drug conjugate is internalized by the target cell and the antibody component is degraded within the lysosome.[2][5]

Intracellular Processing of Non-Cleavable ADCs
  • Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[6]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.

  • Proteolytic Degradation: In the acidic environment of the lysosome, proteases degrade the antibody, releasing the payload still attached to the linker and the amino acid residue (lysine) to which it was conjugated.[5]

  • Payload Exerts its Effect: The released amino acid-linker-payload complex then diffuses into the cytoplasm and interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

ADC_Signaling_Pathway cluster_cell Target Cancer Cell ADC ADC (Antibody-Drug Conjugate) Receptor Cell Surface Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (with linker and amino acid) Lysosome->Payload Antibody Degradation Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Cycle Arrest

References

The Ascendancy of PFP Esters in Amine-Reactive Crosslinking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the precise and efficient formation of stable amide bonds is paramount. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine-reactive crosslinking, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall performance. This technical guide provides an in-depth exploration of the role of PFP esters in amine-reactive crosslinkers, presenting comparative data, detailed experimental protocols, and visual workflows to inform and empower researchers in their selection of optimal conjugation reagents.

Core Principles: The Chemical Advantage of PFP Esters

PFP esters are active esters derived from pentafluorophenol (B44920), utilized to couple carboxylic acids with primary and secondary amines, resulting in the formation of a stable amide bond.[1] The superior performance of PFP esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a significantly better leaving group compared to NHS.[1] This enhanced reactivity, coupled with greater resistance to spontaneous hydrolysis, makes PFP esters a more efficient and reliable choice for amine-reactive conjugations, particularly in the aqueous environments typically used for modifying biomolecules.[1][2][3]

Key Advantages Over Traditional NHS Esters:
  • Enhanced Stability: PFP esters exhibit a markedly lower rate of spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][4] This increased stability is crucial when working with valuable or limited quantities of biomolecules, as it minimizes the competing hydrolysis reaction and reduces the need for a large excess of the crosslinking reagent.[1]

  • Faster Reaction Kinetics: The electron-withdrawing properties of the pentafluorophenyl ring accelerate the rate of aminolysis (the desired reaction with amines).[1] This leads to faster reaction times and potentially higher conjugation yields.

  • Reduced Side Reactions: The byproduct of the conjugation, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide, minimizing its potential to interfere with the desired reaction.[5]

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize key performance differences between PFP, Tetrafluorophenyl (TFP), and NHS esters based on available experimental data.

FeaturePFP EsterTFP EsterNHS Ester
Relative Reactivity HighModerate-HighHigh
Hydrolytic Stability HighModerateLow to Moderate
Optimal Reaction pH 7.2 - 8.5[4]~7.5 - 8.57.0 - 8.0[3]
Byproduct PentafluorophenolTetrafluorophenolN-hydroxysuccinimide
Side Reactions Minimal reported[1]Data not availablePotential for ring-opening of the succinimide (B58015) ring

Table 1: Key Performance Differences of Common Amine-Reactive Esters.

Active EsterHalf-life in Aqueous Buffer (pH 8.0)
PFP EsterSignificantly longer than NHS ester
NHS EsterMinutes[3]

Table 2: Comparative Hydrolytic Stability.

Reaction Mechanism and Experimental Workflow

The fundamental reaction of a PFP ester with a primary amine involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, the stable pentafluorophenolate leaving group is eliminated, resulting in the formation of a stable amide bond.

ReactionMechanism reagents PFP Ester + Primary Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Amide Bond (R-CO-NH-R') + Pentafluorophenol intermediate->products Elimination of Leaving Group ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (amine-free buffer, pH 7.2-8.5) C Add PFP Ester to Protein Solution (defined molar excess) A->C B Prepare PFP Ester Stock Solution (anhydrous DMF or DMSO) B->C D Incubate (e.g., 1 hour at room temperature) C->D E Quench Reaction (e.g., with Tris or glycine) D->E F Purify Conjugate (SEC or dialysis) E->F G Analyze Conjugate (SDS-PAGE, MS, HPLC) F->G

References

An In-depth Technical Guide to the NHPI-PEG4-C2-Pfp Ester Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NHPI-PEG4-C2-Pfp ester linker, a non-cleavable linker used in the development of antibody-drug conjugates (ADCs). This document details the linker's core components, its mechanism of action in bioconjugation, and its impact on the physicochemical and pharmacokinetic properties of ADCs. Detailed experimental protocols for conjugation and characterization are also provided, along with visual representations of key workflows and pathways to support researchers in the field of targeted cancer therapy.

Introduction to the this compound Linker

Antibody-drug conjugates are a transformative class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that dictates the stability, solubility, and overall performance of the ADC. The this compound is a non-cleavable linker designed for the conjugation of therapeutic payloads to antibodies, primarily through the abundant lysine (B10760008) residues on the antibody surface.

This linker is comprised of three key functional components:

  • Pentafluorophenyl (Pfp) Ester: An amine-reactive functional group that forms a stable amide bond with the lysine residues on the antibody.

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: A hydrophilic spacer consisting of four polyethylene glycol units that enhances the solubility and pharmacokinetic properties of the resulting ADC.

  • N-Hydroxyphthalimide (NHPI) Moiety: A stable chemical entity that, in this non-cleavable linker context, likely serves as a stable structural component.

The non-cleavable nature of this linker means that the payload is released only after the complete lysosomal degradation of the antibody within the target cancer cell. This design strategy can offer greater plasma stability and a potentially wider therapeutic window compared to some cleavable linkers.[][2][3][4]

Core Components and Their Functional Roles

Pentafluorophenyl (Pfp) Ester: The Amine-Reactive Warhead

The Pfp ester is a highly efficient amine-reactive functional group used for bioconjugation. It reacts with the primary amine of lysine residues on the antibody surface to form a stable amide bond.

Advantages over N-Hydroxysuccinimide (NHS) Esters:

  • Increased Stability: Pfp esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions compared to the more commonly used NHS esters. This leads to more efficient conjugation reactions and requires a smaller excess of the linker-payload, which can be particularly advantageous when working with precious materials.[5][6][7][8]

  • Faster Reaction Kinetics: Studies have shown that Pfp esters can exhibit faster reaction kinetics with amines compared to NHS esters, leading to shorter reaction times.[7]

The reaction of the Pfp ester with a primary amine on a lysine residue is depicted below:

G cluster_reactants Reactants cluster_products Products Linker_Pfp Linker-Pfp Ester ADC ADC (Amide Bond) Linker_Pfp->ADC Antibody_Lysine Antibody-Lysine (-NH2) Antibody_Lysine->ADC Pfp_OH Pentafluorophenol ADC->Pfp_OH

Pfp ester reaction with a primary amine on an antibody.
PEG4 Spacer: Enhancing Solubility and Pharmacokinetics

The inclusion of a tetraethylene glycol (PEG4) spacer is a key design feature that addresses the challenges associated with the hydrophobicity of many cytotoxic payloads.

Key Benefits of the PEG4 Spacer:

  • Improved Hydrophilicity: The PEG4 moiety significantly increases the overall hydrophilicity of the linker-payload, which helps to mitigate aggregation of the final ADC, especially at higher drug-to-antibody ratios (DAR).[9][10][11][12]

  • Enhanced Pharmacokinetics: By reducing aggregation and providing a hydrophilic shield, PEG linkers can decrease the rate of clearance of the ADC from circulation, leading to a longer plasma half-life and increased tumor exposure.[9][12][13]

  • Steric Hindrance: The flexible PEG chain provides steric hindrance that can prevent intermolecular interactions between ADC molecules, further reducing the propensity for aggregation.

The impact of PEG linker length on ADC clearance has been studied, with trends showing that longer PEG chains generally lead to slower clearance.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4 ~7
PEG8~5
PEG12~5
Table 1: Impact of PEG Linker Length on ADC Clearance. This table summarizes general findings on the effect of PEG linker length on the clearance of ADCs. The data indicates that increasing the PEG chain length up to a certain point (around PEG8) can decrease the clearance rate, thereby improving the pharmacokinetic profile.[9]
NHPI Moiety: A Stable Structural Component

In the context of this non-cleavable linker, the N-hydroxyphthalimide (NHPI) moiety is a stable chemical entity. While NHPI and its derivatives are known to participate in radical reactions under specific conditions, these conditions are not relevant to the physiological environment or the bioconjugation process for ADCs. Therefore, in the this compound linker, the NHPI group should be considered a stable part of the linker backbone that does not undergo cleavage to release the payload. Its inclusion is likely a result of the synthetic route used to construct the linker.

Experimental Protocols

Protocol for Antibody-Drug Conjugation via Lysine Residues

This protocol outlines a general procedure for the conjugation of a drug payload functionalized with the this compound linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • This compound functionalized payload.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size exclusion chromatography or tangential flow filtration).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, exchange it into a suitable conjugation buffer (e.g., PBS, pH 7.4-8.5) using dialysis or a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve the this compound functionalized payload in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM). This should be done immediately before use as Pfp esters can be moisture-sensitive.[8]

  • Conjugation Reaction:

    • Add the linker-payload stock solution to the antibody solution. The molar excess of the linker-payload will depend on the desired drug-to-antibody ratio (DAR) and should be optimized. A starting point is typically a 5-10 fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[6]

  • Quenching the Reaction:

    • Add a quenching reagent, such as 1 M Tris-HCl, to a final concentration of 50-100 mM to react with any excess Pfp ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.[14]

G start Start: Antibody in Amine-Free Buffer prep_linker Prepare Linker-Payload Stock Solution (in DMSO) start->prep_linker conjugation Add Linker-Payload to Antibody (5-10x molar excess) Incubate 1-4h at RT start->conjugation prep_linker->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify Purify ADC (SEC, TFF, or Dialysis) quench->purify end End: Purified ADC purify->end

Workflow for ADC conjugation with an amine-reactive linker.
Protocol for ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs, as the addition of each hydrophobic drug-linker increases the retention time of the conjugate.

Materials:

  • Purified ADC sample.

  • HIC column (e.g., Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).

Procedure:

  • Sample Preparation: Dilute the purified ADC to a concentration of 1-2 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).[15][16]

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR 0, 1, 2, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

DAR SpeciesRetention TimePeak Area (%)
DAR 0EarlyVaries
DAR 1......
DAR 2......
DAR 3......
DAR 4......
DAR 5+LateVaries
Table 2: Example Data from HIC-HPLC for DAR Calculation. This table illustrates the expected output from a HIC-HPLC analysis, where ADC species with a higher drug-to-antibody ratio (DAR) have a longer retention time due to increased hydrophobicity. The peak area for each species is used to calculate the weighted average DAR.
Protocol for ADC Characterization: Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their hydrodynamic radius to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.

Materials:

  • Purified ADC sample.

  • SEC column suitable for monoclonal antibodies (e.g., AdvanceBio SEC).

  • HPLC or UHPLC system with a UV detector.

  • Mobile Phase: A physiological pH buffer (e.g., 150 mM sodium phosphate, pH 7.0).

Procedure:

  • Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in the mobile phase.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample.

    • Run an isocratic elution at a constant flow rate.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The main peak corresponds to the monomeric ADC.

    • Peaks eluting earlier than the main peak correspond to aggregates.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

SpeciesElution TimePeak Area (%)
AggregatesEarly< 5% (typical)
MonomerMain Peak> 95% (typical)
FragmentsLateVaries
Table 3: Example Data from SEC for Aggregation Analysis. This table shows a typical output from a size exclusion chromatography analysis. Aggregates, being larger, elute first, followed by the desired monomeric ADC. The percentage of aggregates is a critical quality attribute for ADC preparations.[14][17][18][19][20]

Application in Targeted Therapy: Signaling Pathways

ADCs constructed with the this compound linker can be directed against a variety of cancer-related targets. The choice of the monoclonal antibody determines the target, and consequently, the signaling pathway that is ultimately disrupted by the cytotoxic payload. Two common targets for ADCs are members of the ErbB family of receptor tyrosine kinases.

Targeting the HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast, gastric, and other cancers. ADCs targeting HER2 bind to the receptor on the cancer cell surface, leading to internalization of the ADC-receptor complex.

G cluster_cell Cancer Cell HER2 HER2 Receptor Internalization Internalization (Endocytosis) HER2->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis ADC HER2-Targeted ADC ADC->HER2 Binding

Mechanism of action for a non-cleavable HER2-targeted ADC.

Once inside the lysosome, the antibody component of the ADC is degraded by proteases, releasing the payload still attached to the linker and the lysine residue it was conjugated to. The active payload can then exert its cytotoxic effect, leading to apoptosis.[14][19][21][22]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another well-established target in oncology, with its overexpression or mutation driving the growth of various solid tumors. An ADC targeting EGFR follows a similar mechanism of action, binding to EGFR on the cell surface, being internalized, and releasing its payload upon lysosomal degradation of the antibody.[10][17][18][20]

Conclusion

The this compound linker is a valuable tool in the development of antibody-drug conjugates, offering a non-cleavable design with enhanced stability and pharmacokinetic properties. The Pfp ester provides an efficient and stable means of conjugation to lysine residues, while the PEG4 spacer mitigates the challenges associated with hydrophobic payloads. This technical guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this linker in the design and characterization of novel ADCs for targeted cancer therapy. Further optimization of conjugation conditions and characterization methods will be essential for the successful clinical translation of ADCs developed with this technology.

References

The PEG4 Spacer in NHPI Linkers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the tetraethylene glycol (PEG4) spacer within N-hydroxyphthalimide (NHPI) containing linkers, a combination increasingly utilized in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs). We delve into the distinct functions of each component, providing a comprehensive overview of the underlying chemistry, quantitative data on their impact, and detailed experimental protocols for their application.

Introduction: The Central Role of the Linker

In the architecture of complex biologics like ADCs, the linker is a pivotal component that connects the targeting moiety (e.g., a monoclonal antibody) to a payload (e.g., a cytotoxic drug).[][2] The linker's properties are critical, as they must ensure the conjugate remains stable in systemic circulation to prevent premature payload release, while also facilitating efficient release at the target site.[3] Furthermore, the linker's chemical nature profoundly influences the overall physicochemical properties of the conjugate, including solubility and aggregation propensity.[4] Heterobifunctional linkers, possessing two different reactive termini, are instrumental in this process, allowing for the sequential and controlled conjugation of the antibody and the payload.[5][6]

Core Component 1: The PEG4 Spacer - Enhancing Therapeutic Potential

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, particularly a discrete chain of four ethylene (B1197577) glycol units (PEG4), is a strategic design choice to overcome key challenges in bioconjugate development.[7]

Key Advantages of the PEG4 Spacer:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, compromising stability and accelerating clearance from circulation.[7][8] The hydrophilic PEG4 spacer acts as a solubilizing agent, creating a protective hydration shell that shields the hydrophobic drug, thereby preventing aggregation and improving stability.[7][9] This is crucial for achieving higher drug-to-antibody ratios (DARs) without sacrificing the conjugate's favorable properties.[9]

  • Improved Pharmacokinetics (PK): By increasing the hydrophilicity and hydrodynamic size of the conjugate, the PEG4 spacer contributes to a longer circulation half-life and slower plasma clearance.[7][9] This prolonged exposure can lead to greater accumulation of the ADC at the tumor site, enhancing therapeutic efficacy.[10]

  • Reduced Immunogenicity: The hydration shell created by the PEG spacer can mask potential immunogenic epitopes on the linker or payload, reducing the risk of an unwanted immune response.[7][9]

  • Optimal Spacing and Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the large antibody and the often-bulky payload.[7] This separation minimizes steric hindrance, ensuring that the antibody's binding affinity for its target is not compromised and that the payload remains accessible to its intracellular target upon release.[7]

Core Component 2: The N-Hydroxyphthalimide (NHPI) Ester

While N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group in bioconjugation, NHPI esters have emerged as versatile alternatives.[11][] NHPI esters are primarily known as excellent precursors for radical generation under photochemical or electrochemical conditions.[13][14][15] However, in the context of heterobifunctional linkers for ADCs, the NHPI ester serves as an activated ester for acylation reactions, reacting with nucleophiles like primary amines to form stable amide bonds.

The reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to that of NHS esters.[][16] The amine nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxyphthalimide leaving group and forming a highly stable amide bond.[16]

The Integrated NHPI-PEG4 Linker: A Heterobifunctional System

Combining these elements results in a powerful heterobifunctional linker, such as an NHPI-PEG4-NHS ester . This linker is designed for a sequential two-step conjugation strategy:

  • Antibody Conjugation: The NHS ester terminus, being highly reactive and selective for primary amines, is typically used to couple the linker to the ε-amino groups of lysine (B10760008) residues on the antibody surface.[11] This reaction is well-characterized and proceeds efficiently under mild aqueous conditions (pH 7.2-8.5).[]

  • Payload Conjugation: The NHPI ester terminus is then used to attach the payload, which often contains a primary amine. This reaction forms a stable amide bond, securely tethering the drug to the linker-antibody construct.

This modular approach allows for the precise construction of homogeneous and well-defined ADCs.

Quantitative Data Presentation

The incorporation and length of PEG spacers have a quantifiable impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize representative data from studies on ADCs and other peptide conjugates.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics Data summarized from a study on glucuronide-MMAE linkers in Sprague-Dawley rats.[10][17]

PEG Spacer LengthClearance Rate (mL/day/kg)Relative Exposure (AUC)Tolerability in Mice (50 mg/kg dose)
PEG2~25LowNot Tolerated
PEG4 ~18 Moderate Not Tolerated
PEG8~10HighTolerated
PEG12~10HighTolerated
PEG24~10HighTolerated

Table 2: Influence of PEG Spacer Length on In Vitro and In Vivo Properties of a ¹⁷⁷Lu-labeled Bombesin (B8815690) Antagonist Data summarized from a study on DOTA-conjugated bombesin antagonists.[18]

PEG Spacer LengthLipophilicity (logD)Serum Stability (t½, hours)Tumor-to-Kidney Ratio (4h post-injection)
PEG2-1.95246 ± 4Lower
PEG4 -2.08 377 ± 11 7.8
PEG6-2.15584 ± 209.7
PEG12-2.22Not ReportedLower

Table 3: Impact of PEGylation on ADC Aggregation General trends compiled from literature; specific percentages are highly dependent on the specific antibody, payload, and DAR.[8][19][20]

ADC CharacteristicTypical Aggregation (%)Rationale
Non-PEGylated, High DAR5 - 20%High payload hydrophobicity leads to intermolecular interactions and aggregation.
PEGylated (e.g., PEG4), High DAR < 5% The hydrophilic PEG spacer shields the hydrophobic payload, increasing overall conjugate solubility and reducing the propensity for aggregation.

Experimental Protocols & Methodologies

The following protocols provide detailed, generalized methodologies for the synthesis and characterization of an ADC using a heterobifunctional NHPI-PEG4-NHS linker.

Protocol 1: Conjugation of NHPI-PEG4-NHS Linker to Antibody

This protocol details the reaction of the amine-reactive NHS-ester terminus of the linker with lysine residues on the antibody.

1. Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).
  • NHPI-PEG4-NHS ester linker.
  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO).
  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

2. Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 2-10 mg/mL in cold PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).
  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHPI-PEG4-NHS ester in anhydrous DMSO.
  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution with gentle vortexing. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
  • Quenching: Add quenching buffer to a final concentration of 50 mM to react with any excess NHS ester. Incubate for 30 minutes at room temperature.
  • Purification: Remove unreacted linker and byproducts by SEC or by dialysis against PBS, pH 7.4.
  • Characterization: Characterize the linker-modified antibody by UV-Vis spectroscopy, mass spectrometry (to determine linker-to-antibody ratio), and SEC-MALS (to assess aggregation).

Protocol 2: Conjugation of Amine-Containing Payload to NHPI-PEG4-Antibody

This protocol describes the reaction of the NHPI-ester terminus of the linker (now attached to the antibody) with an amine-containing payload.

1. Materials:

  • Purified NHPI-PEG4-modified antibody from Protocol 1.
  • Amine-containing payload (e.g., cytotoxic drug).
  • Anhydrous, amine-free DMSO or other suitable organic solvent.
  • Purification system (e.g., hydrophobic interaction chromatography (HIC) or SEC).

2. Procedure:

  • Payload Preparation: Prepare a concentrated stock solution (e.g., 20 mM) of the amine-containing payload in anhydrous DMSO.
  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the payload stock solution to the linker-modified antibody solution. The final concentration of the organic solvent should be kept as low as possible (typically <10-15%) to prevent antibody denaturation.
  • Incubation: Incubate the reaction for 4-24 hours at room temperature or 37°C with gentle mixing, protected from light if the payload is light-sensitive. The optimal time and temperature should be determined empirically.
  • Purification: Purify the final ADC conjugate to remove unreacted payload and other impurities. HIC is often used to separate ADC species with different DARs. SEC can be used for final buffer exchange and removal of aggregates.
  • Final Characterization: Characterize the final ADC for purity, drug-to-antibody ratio (DAR), aggregation levels, binding affinity (e.g., by ELISA or SPR), and in vitro cytotoxicity.

Mandatory Visualizations (Graphviz)

The following diagrams illustrate key structures, workflows, and concepts described in this guide.

Figure 1: Core components of an ADC utilizing a heterobifunctional linker.

G2 A 1. Prepare Antibody in Amine-Free Buffer (pH 7.4) B 2. React Antibody with NHPI-PEG4-NHS Linker A->B NHS ester reaction (1-2 hours) C 3. Purify Linker-Modified Antibody (e.g., SEC) B->C D 4. React Linker-Ab with Amine-Containing Payload C->D NHPI ester reaction (4-24 hours) E 5. Purify Final ADC Conjugate (e.g., HIC) D->E F 6. Characterize Final ADC (DAR, Purity, Aggregation, Potency) E->F

Figure 2: General experimental workflow for a two-step ADC conjugation.

Figure 3: General chemical mechanism for amide bond formation.

G4 cluster_NoPEG Without PEG Spacer (High Aggregation Risk) cluster_PEG With PEG4 Spacer (Aggregation Mitigated) A1 ADC A2 ADC A1->A2 Hydrophobic Interaction A3 ADC A1->A3 A2->A3 Hydrophobic Interaction B1 ADC B2 ADC B3 ADC label_shield1 Hydration Shell label_shield2 Hydration Shell label_shield3 Hydration Shell

Figure 4: Conceptual model of PEG4 spacer mitigating ADC aggregation.

References

In-Depth Technical Guide: NHPI-PEG4-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2101206-46-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of NHPI-PEG4-C2-Pfp ester, a heterobifunctional linker integral to the development of advanced Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on its chemical properties, applications, and relevant experimental considerations.

Core Chemical Properties

This compound is a non-cleavable linker designed for stable conjugation of payloads to antibodies. Its structure incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, an N-Hydroxyphthalimide (NHPI) ester, and a pentafluorophenyl (Pfp) ester reactive group.

PropertyValueSource
CAS Number 2101206-46-4[1]
Molecular Formula C25H24F5NO9
Molecular Weight 577.46 g/mol [2]
Appearance Colorless to light-colored liquid[1]
Purity ≥97.0% (as determined by NMR)
Solubility Soluble in organic solvents such as DMSO and DMF

The Role of this compound in Antibody-Drug Conjugates

Antibody-Drug Conjugates are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The linker component is critical, connecting the antibody and the payload and influencing the overall stability, efficacy, and safety of the ADC.

This compound serves as a non-cleavable linker, meaning the payload is released through the degradation of the antibody in the lysosome of the target cell. This design offers several advantages:

  • Enhanced Stability: Non-cleavable linkers generally exhibit greater stability in the bloodstream compared to their cleavable counterparts, minimizing premature drug release and off-target toxicity.

  • Hydrophilicity: The four-unit PEG spacer enhances the water solubility of the linker and the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.

  • Controlled Drug Release: The payload is released intracellularly, concentrating the cytotoxic effect within the target cancer cells.

The Pfp ester group is a key feature of this linker. Pfp esters are known to be more stable towards hydrolysis than the more commonly used N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and controlled conjugation reactions.[3]

Experimental Protocols and Considerations

The following provides a general methodology for the conjugation of this compound to an antibody. It is important to note that specific reaction conditions should be optimized for each unique antibody and payload combination.

Materials
  • Antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Purification system (e.g., size-exclusion chromatography)

General Conjugation Procedure
  • Antibody Preparation: Prepare the antibody at a known concentration in an amine-free buffer.

  • Linker-Payload Activation (if applicable): In a separate reaction, the desired cytotoxic payload is typically first conjugated to the NHPI end of the linker. This step is highly dependent on the specific chemistry of the payload.

  • Pfp Ester Activation and Conjugation to Antibody:

    • Dissolve the this compound (or the linker-payload construct) in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

    • Add the desired molar excess of the linker solution to the antibody solution. The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight.

    • The Pfp ester reacts with the primary amine groups on the antibody, primarily the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.

  • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted Pfp ester.

  • Purification: Remove unconjugated linker, payload, and any aggregates from the ADC using a suitable purification method like size-exclusion chromatography.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Visualization of Key Processes

General Structure of an Antibody-Drug Conjugate

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker This compound (Linker) Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Caption: Basic components of an Antibody-Drug Conjugate.

Simplified ADC Mechanism of Action

ADC_MOA cluster_Systemic Systemic Circulation cluster_Tumor Tumor Microenvironment ADC ADC in Circulation (Stable) Receptor Target Receptor ADC->Receptor Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload Release Degradation->PayloadRelease CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath

Caption: Simplified workflow of ADC targeting and payload delivery.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow A 1. Antibody in Buffer C 3. Conjugation Reaction A->C B 2. Dissolve Linker-Payload in DMSO/DMF B->C D 4. Quench Reaction C->D E 5. Purification (SEC) D->E F 6. ADC Characterization E->F

Caption: Key steps in the synthesis of an Antibody-Drug Conjugate.

Conclusion

This compound is a valuable tool in the construction of next-generation Antibody-Drug Conjugates. Its non-cleavable nature, combined with a hydrophilic PEG spacer and a highly reactive yet stable Pfp ester, provides a robust platform for the development of ADCs with potentially improved therapeutic indices. The information and protocols provided in this guide serve as a foundational resource for researchers and developers working to advance the field of targeted cancer therapy. Further optimization and characterization will be essential for the successful clinical translation of ADCs utilizing this linker technology.

References

In-Depth Technical Guide: Solubility and Stability of NHPI-PEG4-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NHPI-PEG4-C2-Pfp ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its solubility and stability, critical parameters for the successful design and execution of conjugation protocols. The molecule features a pentafluorophenyl (Pfp) ester for amine-reactive conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and an N-Hydroxyphthalimide (NHPI) group. Pfp esters are recognized for their high reactivity towards primary and secondary amines and their enhanced resistance to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters.[3][4][5][6]

Physicochemical Properties

PropertyValueSource
Molecular Formula C21H16F5NO7[7]
Molecular Weight 489.08 g/mol [7]
Appearance White or off-white powder/solidGeneral observation for similar compounds
Storage -20°C with desiccant[4][5][6]

Solubility

The solubility of this compound is a crucial factor in preparing stock solutions and performing conjugation reactions. The PEG4 spacer significantly enhances the hydrophilicity of the molecule.[8]

Qualitative Solubility

PEGylated compounds are generally soluble in a range of aqueous and organic solvents.[8][9]

  • High Solubility: Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Methylene chloride, Chloroform.[5][9]

  • Lower Solubility: Toluene, Alcohols (e.g., isopropanol).[9]

  • Insoluble: Ether.[9]

For bioconjugation, it is standard practice to dissolve PEG Pfp esters in a minimal amount of an anhydrous organic solvent like DMSO or DMF immediately before adding them to an aqueous reaction mixture containing the target biomolecule.[4][5][6]

Quantitative Solubility Data (Proxy Data)
Solvent SystemSolubility (Proxy: N3-PEG4-C2-NHS ester)Notes
10% DMSO / 90% PBS20 mg/mL (51.50 mM)Ultrasonic treatment may be required to achieve dissolution.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (6.44 mM)Clear solution.
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.44 mM)Clear solution.
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (6.44 mM)Clear solution.

Data sourced from MedchemExpress for N3-PEG4-C2-NHS ester.[10]

Stability

The stability of the Pfp ester is paramount for ensuring high conjugation efficiency. The primary degradation pathway is hydrolysis, which renders the crosslinker non-reactive. Pfp esters are notably more stable against hydrolysis than their NHS ester counterparts, especially in aqueous environments.[3][4][5][6]

Hydrolytic Stability

The rate of hydrolysis is significantly influenced by pH. While specific half-life data for this compound is not available, the general trend is that stability decreases as the pH increases. The optimal pH range for reactions with primary amines is between 7.2 and 8.5, which provides a balance between amine reactivity and ester stability.[11]

Storage and Handling

This compound is moisture-sensitive.[4][5] For long-term storage, it should be kept at -20°C in a tightly sealed container with a desiccant.[4][5][6] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[4][5][6] Stock solutions should be prepared immediately before use and are not recommended for storage.[4][5][6]

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.

  • Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a clean vial.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 50 µL of anhydrous DMSO).

  • Dissolution: Vortex the vial for 1-2 minutes. If the solid does not fully dissolve, gentle heating or sonication can be applied.[10]

  • Incremental Addition: Continue to add small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.

  • Calculation: The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the ester.

Protocol for Assessing Hydrolytic Stability (Half-life Determination)

This protocol is adapted from methods used to assess the stability of other esters and can be used to determine the half-life of this compound at a specific pH.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the ester in an anhydrous organic solvent (e.g., 10 mg/mL in DMSO).

  • Reaction Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the target pH (e.g., pH 7.4, pH 8.5).

  • Initiation of Hydrolysis: Add a small volume of the ester stock solution to the reaction buffer to a final concentration of approximately 1 mM.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis in the aliquot by adding an acidic solution (e.g., 1 M HCl) to lower the pH.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact ester. The disappearance of the ester peak over time is monitored.

  • Half-life Calculation: The half-life (t₁/₂) is determined by plotting the natural logarithm of the ester concentration versus time and fitting the data to a first-order decay model. The half-life can be calculated using the equation: t₁/₂ = 0.693 / k, where k is the rate constant.

General Protocol for Bioconjugation to a Protein

This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[6] The optimal pH is typically between 7.2 and 8.0.[6]

  • Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[5][6]

  • Conjugation Reaction: Add a calculated molar excess of the dissolved ester to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[12]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[12] Incubate for 15 minutes at room temperature.[12]

  • Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][5][6]

Visualizations

Chemical Pathways

The following diagrams illustrate the key chemical reactions involving the this compound.

Hydrolysis_Pathway Ester This compound Products NHPI-PEG4-C2-Carboxylic Acid + Pentafluorophenol Ester->Products Hydrolysis (e.g., high pH) Water H₂O

Caption: Hydrolysis of this compound.

Aminolysis_Pathway Ester This compound Conjugate Stable Amide Bond (Bioconjugate) Ester->Conjugate Aminolysis Amine Primary Amine (e.g., on a protein) PFP Pentafluorophenol (Byproduct)

Caption: Amine-reactive conjugation via aminolysis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a bioconjugation experiment.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) Mix Mix Protein and Ester Solutions Prep_Protein->Mix Prep_Ester Prepare Ester Solution (Anhydrous DMSO/DMF) Prep_Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: General bioconjugation workflow.

References

NHPI-PEG4-C2-Pfp ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of NHPI-PEG4-C2-Pfp ester, a critical component in the development of advanced biotherapeutics. Primarily utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs), this molecule facilitates the covalent attachment of therapeutic payloads to monoclonal antibodies.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and application in experimental settings.

PropertyValue
Molecular Weight 577.45 g/mol [1]
Chemical Formula C25H24F5NO9[1]
CAS Number 2101206-46-4[1]

Application in Antibody-Drug Conjugates

This compound serves as a non-cleavable linker in the construction of ADCs. The pentafluorophenyl (Pfp) ester group provides a reactive site for conjugation to primary amines, such as the lysine (B10760008) residues present on the surface of antibodies. The Polyethylene Glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting ADC, while the N-Hydroxysuccinimide-phthalimide (NHPI) group is integral to the linker's structure.

The use of a non-cleavable linker implies that the cytotoxic payload is released only after the degradation of the antibody backbone within the target cell, a mechanism that can enhance the therapeutic window and reduce off-target toxicity.

Conceptual Experimental Workflow: Antibody Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Incubation of Antibody and Linker antibody_prep->conjugation linker_prep Linker Solubilization (Anhydrous Solvent) linker_prep->conjugation purification Purification of ADC (e.g., SEC) conjugation->purification analysis Characterization (e.g., HIC, MS) purification->analysis

Conceptual workflow for antibody-drug conjugation.
Detailed Methodological Considerations:

  • Antibody Preparation: The antibody is typically exchanged into an amine-free buffer at a slightly basic pH (e.g., pH 8.0-9.0) to facilitate the reaction with the Pfp ester. Common buffers include phosphate-buffered saline (PBS) adjusted to the desired pH.

  • Linker Solubilization: Due to the hydrolytic instability of the Pfp ester, the this compound should be dissolved in an anhydrous water-miscible solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), immediately prior to use.

  • Conjugation Reaction: The solubilized linker is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically incubated at a controlled temperature (e.g., 4°C to room temperature) for a defined period.

  • Purification: Following the conjugation reaction, the resulting ADC is purified to remove unreacted linker and any aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.

  • Characterization: The purified ADC is then characterized to determine the DAR, purity, and integrity. Techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS) are frequently employed.

Mechanism of Action for an ADC

The ultimate goal of constructing an ADC with a linker like this compound is to selectively deliver a cytotoxic payload to a target cell, typically a cancer cell. The following diagram illustrates the conceptual signaling pathway and mechanism of action for a generic ADC.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Target Antigen on Cell Surface adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Antibody Degradation & Payload Release lysosome->payload_release cellular_target Intracellular Target (e.g., DNA, Tubulin) payload_release->cellular_target Payload Action apoptosis Apoptosis cellular_target->apoptosis Cell Death

Conceptual mechanism of action for an antibody-drug conjugate.

This diagram illustrates the process from the binding of the ADC to its target antigen on the cell surface, through internalization and trafficking to the lysosome. Within the lysosome, the antibody portion of the ADC is degraded, leading to the release of the cytotoxic payload, which can then exert its therapeutic effect, ultimately leading to apoptosis of the target cell.

References

Methodological & Application

Step-by-Step Guide for NHPI-PEG4-C2-Pfp Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of NHPI-PEG4-C2-Pfp ester as a linker in the synthesis of antibody-drug conjugates (ADCs). This linker features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a pentafluorophenyl (Pfp) ester for efficient and stable amide bond formation with lysine (B10760008) residues on the antibody.

Introduction to this compound in ADC Synthesis

This compound is a non-cleavable linker used to conjugate a cytotoxic payload to a monoclonal antibody (mAb). The Pfp ester group reacts with the primary amines of lysine residues on the antibody surface to form a stable amide bond. Pfp esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher stability towards hydrolysis in aqueous media, which can lead to more efficient and reproducible conjugations. The PEG4 spacer improves the solubility of the resulting ADC, which is particularly beneficial when working with hydrophobic payloads, and can help to reduce aggregation.

Data Presentation

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and safety. The following table provides illustrative data on the expected relationship between the molar ratio of the this compound-payload conjugate to the antibody and the resulting average DAR. It is important to note that optimal conditions should be determined empirically for each specific antibody-drug combination.

Molar Ratio of Linker-Payload to AntibodyExpected Average DAR
3:12.5 - 3.5
5:13.5 - 4.5
8:14.5 - 6.0
10:15.5 - 7.0

Note: This data is illustrative and the actual DAR will depend on various factors including the specific antibody, payload, reaction pH, temperature, and time.

Experimental Protocols

Materials and Equipment
  • Antibody: Monoclonal antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • This compound-payload conjugate: Pre-activated cytotoxic drug.

  • Solvents: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: Amine-free buffer such as PBS or borate (B1201080) buffer, pH 7.2-8.0.

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.

  • Analytical Equipment: UV-Vis spectrophotometer, HPLC system with a hydrophobic interaction chromatography (HIC) column, and a mass spectrometer (for DAR determination).

Protocol 1: Antibody-Drug Conjugation

This protocol describes the conjugation of a pre-activated this compound-payload to a monoclonal antibody.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

    • Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Linker-Payload Preparation:

    • Immediately before use, dissolve the this compound-payload conjugate in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Slowly add the desired molar equivalent of the dissolved linker-payload to the antibody solution while gently stirring.

    • Incubate the reaction mixture at 4°C for 4-16 hours or at room temperature (20-25°C) for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Pfp ester.

    • Incubate for 30 minutes at room temperature.

Protocol 2: Purification of the ADC

Purification is essential to remove unconjugated antibody, free linker-payload, and aggregates.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with a suitable storage buffer (e.g., PBS or histidine buffer).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the elution profile at 280 nm. The ADC will typically elute as the main peak, well-separated from smaller molecules.

  • Tangential Flow Filtration (TFF):

    • TFF can be used for larger scale purifications.

    • Use a membrane with an appropriate molecular weight cut-off (e.g., 30-50 kDa) to retain the ADC while allowing smaller impurities to pass through.

    • Perform diafiltration with the desired formulation buffer to remove unconjugated species.

Protocol 3: Characterization of the ADC - DAR Determination

The average DAR can be determined using several methods. Hydrophobic Interaction Chromatography (HIC) is a common and effective technique.

  • Sample Preparation:

    • Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • HIC-HPLC Analysis:

    • Column: A non-porous HIC column.

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high to low salt concentration.

    • Detection: UV at 280 nm.

    • The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which are more hydrophobic.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody in Amine-Free Buffer Conjugation Conjugation Reaction (pH 7.2-8.0, 4-25°C) Antibody->Conjugation Linker_Payload This compound -Payload Conjugate Linker_Payload->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization DAR Determination (HIC-HPLC) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway: ADC Targeting HER2

The following diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor, a common target in cancer therapy. Upon binding to HER2, the ADC is internalized and traffics to the lysosome, where the payload is released, leading to cell death.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action of a HER2-targeting ADC.

Application Notes and Protocols: Reaction of NHPI-PEG4-C2-Pfp Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the reaction of NHPI-PEG4-C2-Pfp (Pentafluorophenyl) ester with primary amines. This chemistry is pivotal in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs), where the NHPI-PEG4-C2 linker is attached to a biomolecule.

Introduction

The NHPI-PEG4-C2-Pfp ester is a chemical linker that facilitates the covalent attachment of molecules, often a therapeutic payload, to biological macromolecules such as antibodies. The key reactive group is the pentafluorophenyl (Pfp) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond. Pfp esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis, leading to more efficient and reproducible conjugation reactions.[1][2][3] The PEG4 (polyethylene glycol) component of the linker enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

The general reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the Pfp ester, leading to the formation of a stable amide linkage and the release of pentafluorophenol (B44920) as a byproduct.

Key Advantages of Pfp Esters

  • Enhanced Stability: Pfp esters exhibit greater resistance to hydrolysis in aqueous solutions compared to NHS esters, which can be a significant competing reaction.[3][4] This increased stability allows for more efficient conjugation, especially with valuable biomolecules.

  • High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, leading to faster reaction kinetics with primary amines.[3]

  • Reliable Performance: The combination of stability and reactivity results in more reliable and reproducible conjugation outcomes.[3]

Reaction Conditions Summary

The successful conjugation of this compound with primary amines is dependent on several key reaction parameters. The following table summarizes the typical ranges for these conditions, which should be optimized for each specific application.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for balancing amine reactivity and minimizing ester hydrolysis. Lower pH reduces amine reactivity, while higher pH increases the rate of hydrolysis.[2]
Temperature 4°C to 37°CRoom temperature (20-25°C) is common. Lower temperatures (4°C) can be used for sensitive biomolecules, requiring longer reaction times.[1][2]
Reaction Time 30 minutes to overnightDependent on temperature, pH, and the specific reactants. Reactions at room temperature are often complete within 1-4 hours.[2]
Solvent Aqueous buffer with an organic co-solventThe Pfp ester is typically dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[1][5]
Buffer Composition Amine-free buffersBuffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the target molecule for reaction with the Pfp ester. Phosphate-buffered saline (PBS), borate, or HEPES buffers are recommended.[1][5]
Molar Ratio 2:1 to 10:1 (Pfp ester : free amine)The optimal ratio should be determined empirically to achieve the desired degree of labeling.[2]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Protein

This protocol outlines a general method for labeling a protein containing primary amines (e.g., lysine residues) with this compound.

Materials:

  • Protein with primary amines (e.g., antibody)

  • This compound

  • Reaction Buffer: 50–100 mM PBS, borate, or HEPES buffer, pH 7.2–8.5.[2]

  • Organic Co-solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 0.5–5 mg/mL.[2]

    • If the protein was stored in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[1][5]

  • Prepare the Pfp Ester Solution:

    • The this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][5] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1][5]

    • Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10–100 mM).[2] Do not prepare stock solutions for long-term storage as the Pfp ester will hydrolyze.[1][5]

  • Initiate the Conjugation Reaction:

    • Slowly add the calculated volume of the Pfp ester stock solution to the stirring protein solution.[2] The final concentration of the organic co-solvent should ideally be below 10% to maintain protein stability.[6]

    • The molar ratio of Pfp ester to protein will depend on the desired degree of labeling and should be optimized. A starting point is a 5- to 10-fold molar excess of the ester over the protein.[3]

  • Incubate the Reaction:

    • Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.[2]

  • Quench the Reaction (Optional):

    • To stop the reaction, a quenching reagent containing a primary amine (e.g., Tris or glycine) can be added to consume any unreacted Pfp ester.

  • Purify the Conjugate:

    • Remove unreacted this compound and the pentafluorophenol byproduct by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.[1][5]

  • Characterize and Store the Conjugate:

    • Characterize the conjugate to determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

    • Store the purified conjugate under conditions appropriate for the specific protein.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products NHPI_PEG4_C2_Pfp This compound Amide_Bond Stable Amide Bond (Conjugate) NHPI_PEG4_C2_Pfp->Amide_Bond Nucleophilic Attack Pfp_Byproduct Pentafluorophenol (Byproduct) NHPI_PEG4_C2_Pfp->Pfp_Byproduct Leaving Group Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond

Caption: Reaction of this compound with a primary amine.

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer) start->prep_protein react 3. Initiate Conjugation Reaction (Mix solutions) prep_protein->react prep_pfp 2. Prepare Pfp Ester Solution (in DMSO or DMF) prep_pfp->react incubate 4. Incubate (e.g., RT, 1-4h) react->incubate quench 5. Quench Reaction (Optional, e.g., Tris buffer) incubate->quench purify 6. Purify Conjugate (e.g., Desalting column) quench->purify analyze 7. Characterize and Store purify->analyze end End analyze->end

Caption: Experimental workflow for protein conjugation.

References

Application Notes and Protocols for NHPI-PEG4-C2-Pfp Ester in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG4-C2-Pfp ester is a chemical compound primarily utilized as a linker in the synthesis of antibody-drug conjugates (ADCs).[1][2] However, its chemical structure lends itself to broader applications in proteomics research, particularly in the labeling of proteins and peptides for mass spectrometry-based analysis. This document provides detailed application notes and protocols for the use of this compound in proteomics, focusing on its potential for protein labeling and quantification.

The molecule consists of three key components:

  • Pentafluorophenyl (Pfp) ester: A highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[3][4] Pfp esters are known for their high reactivity and increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient labeling reactions.[3][4]

  • Polyethylene Glycol (PEG) linker (PEG4): A short, hydrophilic, and monodisperse tetraethylene glycol spacer. The PEG linker enhances the water solubility of the reagent and the resulting labeled biomolecules.[5][6] Its defined length is advantageous in mass spectrometry as it does not produce the heterogeneous mass peaks associated with polydisperse PEGs.[5]

  • N-Hydroxyphthalimide (NHPI): This moiety is known as an organocatalyst in certain chemical reactions.[7] In the context of this reagent, it forms part of the linker structure.

Principle of Application in Proteomics

The primary application of this compound in proteomics is the covalent labeling of proteins and peptides. The Pfp ester group reacts with primary amines on proteins (N-terminus and lysine side chains) to form a stable amide bond. This labeling can be used for various proteomics workflows, including:

  • Protein Quantification: By using isotopic variants of the this compound (if available), relative protein quantification can be achieved through mass spectrometry.

  • Chemical Cross-linking: Bifunctional versions of this linker could be used to study protein-protein interactions.

  • Surface Modification: Labeling can be used to alter the properties of proteins or to attach them to surfaces.

Experimental Protocols

This section provides a general protocol for the labeling of a protein sample with this compound for subsequent analysis by mass spectrometry.

Materials and Reagents
  • This compound

  • Protein sample (e.g., purified protein, cell lysate)

  • Amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2-8.0)

  • Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis device for buffer exchange and removal of excess reagent.

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.).

Protein Labeling Protocol
  • Sample Preparation:

    • Ensure the protein sample is in an amine-free buffer (e.g., phosphate buffer). If the sample contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.

    • Determine the protein concentration of the sample using a standard protein assay (e.g., BCA assay).

  • Reagent Preparation:

    • This compound is sensitive to moisture.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the Pfp ester can hydrolyze.[3]

  • Labeling Reaction:

    • The optimal molar ratio of labeling reagent to protein will depend on the protein and the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the Pfp ester.

    • Add the dissolved this compound solution to the protein sample while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction time and temperature can be optimized.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted Pfp ester.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and byproducts by buffer exchange using a desalting column or dialysis.

  • Verification of Labeling (Optional):

    • The success of the labeling can be confirmed by techniques such as SDS-PAGE (which may show a mass shift), MALDI-TOF mass spectrometry, or LC-MS.

Sample Preparation for Mass Spectrometry
  • Protein Digestion:

    • The labeled protein sample is subjected to standard in-solution or in-gel digestion protocols using a protease such as trypsin.

    • Briefly, reduce the protein with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.[8]

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar method to remove salts and other contaminants before mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific instrument parameters will need to be optimized for the analysis of PEGylated peptides.

Data Presentation

Quantitative data from proteomics experiments using this compound should be presented in a clear and structured format. Below are example tables for presenting such data.

Table 1: Summary of Protein Labeling Efficiency

ProteinProtein Concentration (mg/mL)Molar Ratio (Reagent:Protein)Degree of Labeling (Labels/Protein)
Protein A1.010:12.5
Protein B2.020:15.1

Table 2: Example of Relative Protein Quantification Data

Protein AccessionGene NamePeptide SequenceFold Change (Condition 2 vs. 1)p-value
P12345GENE1AELV...K2.50.001
Q67890GENE2YVLP...R-1.80.015

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a proteomics experiment using this compound for protein labeling.

G cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis protein_sample Protein Sample in Amine-Free Buffer labeling Incubate Protein with Pfp Ester Reagent protein_sample->labeling reagent Dissolve NHPI-PEG4-C2-Pfp Ester in DMF/DMSO reagent->labeling quench Quench Reaction with Tris Buffer labeling->quench cleanup Remove Excess Reagent (Desalting/Dialysis) quench->cleanup digest In-solution or In-gel Digestion (Trypsin) cleanup->digest desalt Peptide Desalting (C18 StageTip) digest->desalt lcms LC-MS/MS Analysis desalt->lcms identification Protein Identification lcms->identification quantification Protein Quantification lcms->quantification

Caption: Workflow for protein labeling and analysis using this compound.

Chemical Reaction

The diagram below shows the chemical reaction between the Pfp ester and a primary amine on a protein.

G reagent NHPI-PEG4-C2-CO-Pfp product NHPI-PEG4-C2-CO-NH-Protein reagent->product + protein Protein-NH2 protein->product byproduct Pentafluorophenol product->byproduct +

Caption: Reaction of this compound with a primary amine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer (e.g., PBS).
Hydrolysis of the Pfp ester.Prepare the Pfp ester solution immediately before use. Ensure the organic solvent is anhydrous.
Insufficient molar excess of the reagent.Increase the molar ratio of the Pfp ester to the protein.
Protein Precipitation High concentration of organic solvent.Keep the volume of the added Pfp ester solution to a minimum (e.g., <5% of the total reaction volume).
Protein instability under reaction conditions.Optimize reaction temperature and pH.
Complex Mass Spectra Heterogeneous labeling.Optimize the molar ratio of the reagent and reaction time to achieve more uniform labeling.
Presence of unreacted reagent.Ensure complete removal of excess reagent after the quenching step.

References

Applications of NHPI-PEG4-C2-Pfp Ester in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The NHPI-PEG4-C2-Pfp ester is a heterobifunctional linker designed for the development of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). This linker is comprised of three key components: an N-Hydroxyphthalimide (NHPI) ester, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a pentafluorophenyl (Pfp) ester reactive group. This unique combination of moieties offers several advantages in the design and efficacy of targeted therapies.

The Pfp ester provides a highly reactive site for conjugation to primary amines, such as the lysine (B10760008) residues on the surface of monoclonal antibodies, forming a stable amide bond.[1][2] Pfp esters are known for their high reactivity and increased stability in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[1] The PEG4 spacer is a short, hydrophilic linker that enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic profile of the ADC.[3][4] The NHPI ester end can be utilized in various chemical transformations, including for the attachment of the cytotoxic payload.

These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for its use in the preparation and characterization of ADCs.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application of this compound is in the construction of ADCs for targeted cancer therapy.[5][6] The linker facilitates the covalent attachment of a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.

  • Targeted Delivery of Other Payloads: Beyond cytotoxic drugs, this linker can be used to conjugate other therapeutic or diagnostic agents to targeting moieties. This includes, but is not limited to, radionuclides, photosensitizers, and fluorescent dyes for imaging applications.

  • Surface Modification of Nanoparticles: The Pfp ester functionality can be used to modify the surface of amine-functionalized nanoparticles with molecules containing the NHPI-PEG4-C2 moiety, enabling the attachment of various payloads for targeted delivery.

Quantitative Data Summary

The following tables present representative data for an ADC constructed using the this compound linker. This data is illustrative and the actual results may vary depending on the specific antibody, drug, and experimental conditions.

Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterValueMethod of Determination
Molar Ratio (Linker:Antibody)5:1-
Reaction Time4 hours-
Reaction TemperatureRoom Temperature-
Average DAR3.8Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency>95%UV-Vis Spectroscopy
Monomer Content>98%Size Exclusion Chromatography (SEC)

Table 2: In Vitro Cytotoxicity of a Representative ADC

Cell Line (Antigen Expression)ADC IC50 (nM)Free Drug IC50 (nM)Non-Targeting ADC IC50 (nM)
Cancer Cell Line (+)1.50.1>1000
Normal Cell Line (-)>10000.2>1000

Table 3: Representative Pharmacokinetic Parameters in a Murine Model

CompoundHalf-life (t½) (hours)Clearance (mL/hr/kg)
Unconjugated Antibody3500.2
ADC (DAR 3.8)2500.4

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for the conjugation of the Pfp ester end of the linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Conical tubes

  • Pipettes and tips

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to PBS or another amine-free buffer using a desalting column according to the manufacturer's protocol.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the antibody solution to achieve a desired molar excess of the linker (e.g., 5- to 10-fold molar excess over the antibody).

    • Gently mix the reaction solution by pipetting or inverting the tube.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Alternatively, the reaction can be carried out overnight at 4°C.

  • Quenching the Reaction:

    • To quench any unreacted Pfp ester, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and quenching reagent by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column according to the manufacturer's protocol.

Protocol 2: Characterization of the Antibody-Linker Conjugate

This protocol outlines the key analytical techniques to characterize the antibody-linker conjugate.

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated linkers.

  • UV-Vis Spectroscopy: The concentration of the antibody and the conjugated linker can be determined by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the payload (if attached), respectively. The DAR can then be calculated.

2. Analysis of Aggregation and Fragmentation:

  • Size Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates or fragments in the purified conjugate. A high monomer content is desirable.

3. Confirmation of Conjugation:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact conjugate, confirming the attachment of the linker and providing information on the DAR distribution.

Visualizations

experimental_workflow antibody Monoclonal Antibody in Amine-Free Buffer conjugation Conjugation Reaction (pH 8.5, RT, 1-4h) antibody->conjugation linker_prep Prepare NHPI-PEG4-C2-Pfp Ester Stock Solution (DMSO) linker_prep->conjugation quenching Quench Reaction (Tris Buffer) conjugation->quenching purification Purification (Desalting Column) quenching->purification final_product Purified Antibody-Linker Conjugate purification->final_product characterization Characterization (HIC, SEC, MS) final_product->characterization

Caption: Workflow for antibody-linker conjugation.

adc_internalization_pathway adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Tumor Cell Surface Antigen receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Drug Release (Linker Cleavage/ Antibody Degradation) lysosome->release drug Free Cytotoxic Drug release->drug target Intracellular Target (e.g., DNA, Microtubules) drug->target apoptosis Apoptosis target->apoptosis

Caption: ADC internalization and drug release pathway.

References

Application Notes and Protocols for Optimal NHPI-PEG4-C2-Pfp Ester Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NHPI-PEG4-C2-Pfp ester for bioconjugation, with a focus on optimizing reaction conditions for maximal efficiency. The protocols and data presented are intended to facilitate the successful conjugation of this linker to primary and secondary amine-containing molecules, such as antibodies, proteins, and peptides.

Introduction

This compound is a heterobifunctional crosslinker commonly employed in the development of antibody-drug conjugates (ADCs). It features a pentafluorophenyl (Pfp) ester reactive group for covalent linkage to amine residues and a PEG4 spacer to enhance solubility and pharmacokinetic properties. The N-hydroxyphthalimide (NHPI) component forms part of the linker's backbone. Pfp esters are known for their high reactivity towards amines and increased resistance to hydrolysis in aqueous environments compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1][2]

The efficiency of the conjugation reaction is critically dependent on the buffer conditions, including pH, composition, and the presence of co-solvents. This document outlines the optimal conditions and provides detailed protocols to achieve high-yield bioconjugation with this compound.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the key quantitative parameters for achieving optimal reactivity and stability of the this compound.

Table 1: Recommended Buffer Conditions for Pfp Ester Conjugation

ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal reactivity is typically observed between pH 7.2 and 8.5.[3] Lower pH values decrease the rate of reaction with amines, while higher pH increases the rate of hydrolysis.[3][4]
Buffer Type Amine-free buffersBuffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the Pfp ester and must be avoided.[5]
Recommended Buffers Phosphate-Buffered Saline (PBS), Borate Buffer, Carbonate/Bicarbonate Buffer, HEPES BufferThe choice of buffer can be optimized based on the specific biomolecule's stability and solubility.
Buffer Concentration 50 - 100 mMThis concentration range generally provides sufficient buffering capacity without interfering with the reaction.[3]

Table 2: Reaction Conditions for Pfp Ester Conjugation

ParameterRecommended RangeNotes
Temperature 4°C to 37°CReactions can be performed at room temperature (20-25°C) for 1-4 hours, at 4°C overnight for sensitive biomolecules, or at 37°C for 30 minutes for accelerated conjugation.[3][5]
Reaction Time 30 minutes to overnightThe optimal time depends on the reactivity of the amine, temperature, and pH. The reaction progress can be monitored chromatographically.
Molar Ratio (Pfp Ester : Amine) 2:1 to 10:1A molar excess of the Pfp ester is recommended to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.[3]
Organic Co-solvent DMSO or DMFThis compound should be dissolved in a minimal amount of anhydrous DMSO or DMF before addition to the aqueous reaction buffer.[2][5] The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of proteins.[4]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general method for the conjugation of this compound to a protein, such as an antibody.

Materials:

  • This compound

  • Protein to be conjugated (e.g., IgG)

  • Reaction Buffer: 100 mM Sodium Carbonate Buffer, pH 8.5

  • Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the buffer contains any primary amines, exchange it with an amine-free buffer using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[3] Do not prepare stock solutions for long-term storage as the Pfp ester is susceptible to hydrolysis.[5]

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing.

    • For example, for an antibody, a 5-15 molar excess of the Pfp ester is a good starting point.[6]

  • Incubate the Reaction:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time should be determined empirically.

  • Quench the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Tris contains a primary amine that will react with any remaining Pfp ester.

    • Incubate for 30 minutes at room temperature.[3]

  • Purify the Conjugate:

    • Remove the unreacted Pfp ester and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.

  • Characterize the Conjugate:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Work-up prep_protein Prepare Protein Solution in Amine-Free Buffer conjugation Add Pfp Ester to Protein Solution (Molar Excess) prep_protein->conjugation prep_ester Dissolve this compound in DMSO/DMF prep_ester->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench with Tris Buffer incubation->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Experimental workflow for protein conjugation.

signaling_pathway protein Protein-NH2 (Primary/Secondary Amine) conjugate Protein-NH-CO-C2-PEG4-NHPI (Stable Amide Bond) protein->conjugate pfp_ester This compound pfp_ester->conjugate conditions pH 7.0 - 9.0 Amine-Free Buffer conditions->conjugate Reaction Conditions pfp_leaving_group Pentafluorophenol (Byproduct) conjugate->pfp_leaving_group +

Caption: Pfp ester amine reaction schematic.

References

Application Note: A Practical Guide to Protein Conjugation using Amine-Reactive Pfp Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for the conjugation of proteins with amine-reactive pentafluorophenyl (Pfp) ester-activated linkers, such as NHPI-PEG4-C2-Pfp ester. Pfp esters are highly efficient reagents for labeling proteins by forming stable amide bonds with primary and secondary amines, primarily the ε-amino groups of lysine (B10760008) residues.[1][2][3] Compared to the more common N-hydroxysuccinimide (NHS) esters, Pfp esters exhibit greater stability towards hydrolysis, often resulting in more efficient and reproducible conjugations.[1][4]

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as indicated by "PEG4" in the reagent name, offers several advantages in bioconjugation.[5][6] PEG linkers can enhance the solubility of the resulting conjugate, reduce immunogenicity, and improve pharmacokinetic properties, making them ideal for therapeutic applications like the development of antibody-drug conjugates (ADCs).[5][6][7][8]

Optimizing the molar ratio of the Pfp ester to the protein is a critical step to achieve the desired degree of labeling without compromising the protein's structure and function.[9] This guide offers a detailed experimental protocol, recommended molar ratios for optimization, and troubleshooting advice for successful protein conjugation.

Data Presentation: Recommended Molar Ratios for Pfp Ester to Protein Conjugation

The optimal molar ratio for conjugation is system-dependent and should be determined empirically. The following table provides a range of starting molar ratios suggested in the literature for conjugating Pfp esters or similar amine-reactive esters to proteins.

Molar Ratio (Pfp Ester : Protein)Protein ConcentrationRecommended Use CaseSource(s)
2:1 to 10:10.5 - 5 mg/mLInitial optimization for general protein labeling. Ratio is relative to free amines.[1]
5:1 to 20:11 - 10 mg/mLComparative analysis and trial conjugations.[2]
5:1 to 15:1≥1 mg/mLRecommended for antibody and nanobody labeling.[3]
10:1 to 50:11 - 10 mg/mLStarting point for bifunctional crosslinkers, adjust based on desired activation.[10][11]
20:11 - 10 mg/mLA common starting point for IgG labeling to achieve 4-6 labels per antibody.[12]

Experimental Protocols

Protocol: Amine-Reactive Pfp Ester Conjugation to a Protein

This protocol provides a step-by-step method for the conjugation of a Pfp ester-activated linker to a protein.

1. Materials and Reagents

  • Protein of Interest: (e.g., antibody, enzyme) with available primary amine groups.

  • Pfp Ester Reagent: (e.g., this compound).

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate buffer, pH 7.2-8.5.[1][3][4] Avoid buffers containing Tris or glycine.[4]

  • Anhydrous Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the Pfp ester.[1][4]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or a similar amine-containing buffer.[1]

  • Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for removal of excess reagent.[3][4]

2. Procedure

Step 2.1: Preparation of Protein Solution

  • Dissolve the protein in the chosen amine-free reaction buffer to a final concentration of 1-10 mg/mL.[2][13]

  • If your protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[4]

Step 2.2: Preparation of Pfp Ester Solution

  • Important: Pfp esters are moisture-sensitive.[3][4] Equilibrate the reagent vial to room temperature before opening to prevent condensation.[4]

  • Immediately before use, dissolve the Pfp ester reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[1] Do not prepare stock solutions for long-term storage as the Pfp ester readily hydrolyzes.[4]

Step 2.3: Conjugation Reaction

  • Add the calculated volume of the Pfp ester stock solution to the protein solution to achieve the desired molar excess (refer to the data table for starting ratios).

  • Add the Pfp ester solution slowly while gently vortexing or stirring the protein solution.[1] Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[12]

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1] For sensitive proteins, incubation at 4°C is recommended.

Step 2.4: Quenching the Reaction (Optional)

  • If desired, the reaction can be stopped by adding a quenching buffer (e.g., Tris) to a final concentration of 20-50 mM.

  • Incubate for an additional 15-30 minutes at room temperature to allow the quencher to react with any remaining Pfp ester.

Step 2.5: Purification of the Conjugate

  • Remove unreacted Pfp ester and byproducts by applying the reaction mixture to a desalting column equilibrated with your desired storage buffer (e.g., PBS).[3][4]

  • Alternatively, purify the conjugate via dialysis against the storage buffer.

Step 2.6: Analysis and Characterization

  • Determine the protein concentration and degree of labeling (DOL).

  • Confirm successful conjugation by analyzing the molecular weight shift using methods such as SDS-PAGE, HPLC, or LC-MS.[1]

Visualizations

Experimental Workflow for Protein Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Purification & Analysis A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add Pfp Ester to Protein at Desired Molar Ratio A->C B Prepare Pfp Ester Stock Solution in Anhydrous DMSO/DMF B->C D Incubate at RT (1-4h) or 4°C (overnight) C->D E Quench Reaction (Optional, e.g., Tris) D->E F Purify Conjugate (Desalting Column/Dialysis) D->F If not quenching E->F G Characterize Conjugate (SDS-PAGE, LC-MS) F->G

Caption: Workflow for Pfp ester-mediated protein conjugation.

Mechanism of Action for an Antibody-Drug Conjugate (ADC)

G cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment cluster_action Intracellular Action ADC Antibody-Drug Conjugate (ADC) (Protein-Linker-Drug) Receptor Cell Surface Receptor ADC->Receptor 1. Binding TargetCell Target Cell (e.g., Cancer Cell) Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release from Linker Lysosome->DrugRelease 3. Lysosomal Processing Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 4. Cytotoxicity

References

Application Notes and Protocols for the Characterization of NHPI-PEG4-C2-Pfp Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques and protocols for the characterization of biomolecule conjugates synthesized using the NHPI-PEG4-C2-Pfp ester linker. This linker is a hydrophilic, amine-reactive crosslinker commonly employed in the development of antibody-drug conjugates (ADCs). The detailed protocols and data presentation formats are intended to aid in the systematic evaluation of conjugate purity, stability, and drug-to-antibody ratio (DAR).

Introduction to this compound Conjugation

The this compound is a heterobifunctional crosslinker featuring an N-Hydroxysuccinimide (NHS) ester-like moiety for reaction with primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, and a pentafluorophenyl (Pfp) ester as a stable activating group. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate. The Pfp ester is known for its high reactivity towards primary amines and relative resistance to hydrolysis compared to NHS esters, leading to efficient conjugation under aqueous conditions.[1][2][3]

The conjugation reaction involves the formation of a stable amide bond between the linker and the biomolecule.[][5] Careful characterization of the resulting conjugate is crucial to ensure its quality, efficacy, and safety for therapeutic applications.

Analytical Techniques for Characterization

A multi-faceted analytical approach is required to fully characterize this compound conjugates. The primary techniques include chromatography, mass spectrometry, and spectroscopy.

Key Analytical Techniques:

  • Size Exclusion Chromatography (SEC): Used to determine the extent of aggregation, fragmentation, and purity of the conjugate.[6]

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate species with different drug-to-antibody ratios (DAR) based on their hydrophobicity.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurement of the intact and fragmented conjugate, allowing for the determination of the average DAR and the identification of different conjugated species.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the formation of the amide bond between the linker and the biomolecule.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex for large biomolecules, NMR can provide detailed structural information on the linker and its attachment to the biomolecule, particularly for smaller conjugates or linker-payload constructs.[9][10][11]

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a model antibody and the subsequent characterization of the resulting ADC.

General Antibody Conjugation Protocol

Objective: To conjugate the this compound linker to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.2-7.5.

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification column: Size exclusion chromatography (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into PBS.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • Add a calculated molar excess of the linker stock solution to the antibody solution while gently stirring. The optimal molar ratio (typically ranging from 3:1 to 10:1 linker-to-antibody) should be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker, quenching reagent, and solvent by size exclusion chromatography. Exchange the buffer to a formulation buffer suitable for storage.

Characterization Protocols

Objective: To assess the purity and extent of aggregation of the ADC.

Instrumentation:

  • HPLC system with a UV detector.

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

Mobile Phase:

  • 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

Procedure:

  • Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 10-20 µL of the sample.

  • Chromatography: Run the analysis at a flow rate of 1.0 mL/min for 30 minutes.

  • Data Analysis: Monitor the absorbance at 280 nm. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later eluting peaks indicate fragments. Calculate the percentage of monomer, aggregate, and fragment.

Objective: To separate and quantify ADC species with different numbers of conjugated linkers.

Instrumentation:

  • HPLC system with a UV detector.

  • HIC column (e.g., TSKgel Butyl-NPR).

Mobile Phases:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

Procedure:

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 20-50 µL of the sample.

  • Chromatography: Use a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.8 mL/min.

  • Data Analysis: Monitor the absorbance at 280 nm. Peaks will elute in order of increasing hydrophobicity, corresponding to increasing DAR. Calculate the relative percentage of each peak to determine the distribution of DAR species and the average DAR.

Objective: To determine the molecular weight of the ADC and calculate the average DAR.

Instrumentation:

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF).

  • Reversed-phase C4 column suitable for proteins.

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Procedure:

  • Sample Preparation: Dilute the purified ADC to 0.5-1 mg/mL in Mobile Phase A.

  • Chromatography: Use a gradient from 20% to 80% Mobile Phase B over 15 minutes.

  • Mass Spectrometry: Acquire data in positive ion mode over a mass range of 1000-4000 m/z.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different ADC species. The mass difference between the unconjugated antibody and the conjugated species can be used to calculate the number of attached linkers and the average DAR.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Conjugation Reaction Parameters

ParameterCondition 1Condition 2Condition 3
Antibody Concentration (mg/mL) 10105
Linker:Antibody Molar Ratio 5:18:18:1
Reaction Temperature (°C) 25254
Reaction Time (hours) 2216
Quenching Agent 1 M Tris-HCl1 M Tris-HCl1 M Tris-HCl

Table 2: Characterization of Purified ADC Conjugates

PropertyCondition 1Condition 2Condition 3
Average DAR (by HIC) 3.85.24.9
Average DAR (by LC-MS) 3.95.35.0
Monomer Purity (by SEC, %) 98.596.297.8
Aggregation (by SEC, %) 1.23.51.9
Fragmentation (by SEC, %) 0.30.30.3
Final Concentration (mg/mL) 4.54.22.1

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key processes.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_characterization Analytical Characterization mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (Amine-reactive coupling) mAb->conjugation linker This compound linker->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification adc Purified ADC Conjugate purification->adc sec SEC (Aggregation & Purity) adc->sec hic HIC (DAR Distribution) adc->hic lcms LC-MS (Average DAR & Mass ID) adc->lcms ftir FTIR (Amide Bond Confirmation) adc->ftir adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment adc Antibody-Drug Conjugate (ADC) (NHPI-PEG4-C2-Pfp Linker) binding Binding adc->binding receptor Tumor Cell Surface Antigen binding->receptor endocytosis Receptor-Mediated Endocytosis binding->endocytosis lysosome Lysosomal Trafficking endocytosis->lysosome cleavage Linker Cleavage & Payload Release lysosome->cleavage payload Cytotoxic Payload cleavage->payload apoptosis Cell Death (Apoptosis) payload->apoptosis

References

Revolutionizing Bioconjugation: The Strategic Use of Organic Co-solvents with NHPI-PEG4-C2-Pfp Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), necessitates robust and efficient bioconjugation strategies. The NHPI-PEG4-C2-Pfp ester is a novel heterobifunctional linker that offers significant advantages in this field. This linker combines a cleavable N-hydroxyphthalimide (NHPI) ester for potential radical-based reactions, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and pharmacokinetic properties, and a pentafluorophenyl (Pfp) ester for highly efficient and specific acylation of primary and secondary amines. A critical aspect of optimizing conjugation reactions with this linker is the judicious use of organic co-solvents. This document provides detailed application notes and protocols on the strategic use of organic co-solvents to maximize the efficiency and yield of reactions involving the this compound.

The Role of Organic Co-solvents

The this compound, like many activated esters, is susceptible to hydrolysis in aqueous environments. Organic co-solvents are therefore essential for two primary reasons:

  • Solubilization: The this compound has limited solubility in purely aqueous buffers. Organic co-solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are required to dissolve the linker, creating a concentrated stock solution that can be readily used in conjugation reactions.

  • Minimizing Hydrolysis: By dissolving the Pfp ester in an anhydrous organic solvent, the rate of hydrolysis is significantly reduced, preserving the reactive ester for the intended acylation reaction with the target biomolecule. Pfp esters are known to be less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, and this stability is further enhanced in the presence of a suitable organic co-solvent.[1][2]

Comparative Analysis of Common Organic Co-solvents

The choice of organic co-solvent can influence the reaction efficiency, yield, and purity of the final conjugate. While DMSO and DMF are most commonly recommended for dissolving Pfp esters, Acetonitrile (ACN) can also be a suitable alternative.[3] The selection should be based on the specific requirements of the reaction, including the stability of the biomolecule and the desired reaction kinetics.

Co-solventKey Properties & ConsiderationsTypical Final Concentration in Reaction
DMSO - Excellent solubilizing power for a wide range of organic compounds. - Hygroscopic; use of anhydrous grade is critical. - Can be difficult to remove completely during downstream processing.5-10% (v/v)
DMF - Similar solubilizing properties to DMSO. - Can degrade over time to form amines, which can compete in the reaction. Use of high-purity, fresh DMF is recommended. - Generally easier to remove than DMSO due to a lower boiling point.5-10% (v/v)
ACN - Less viscous and easier to handle than DMSO and DMF. - May have lower solubilizing power for some highly hydrophobic linkers. - Can be a good choice when DMSO or DMF are incompatible with the biomolecule or downstream applications.5-10% (v/v)

Quantitative Comparison of Co-solvent Effects on Acylation Yield

The following table summarizes representative data on the effect of different organic co-solvents on the yield of an acylation reaction between a Pfp ester and an amine-containing model peptide. While this data is for a model system, it provides a valuable guide for expected trends when using the this compound.

Co-solvent (10% v/v in PBS pH 7.4)Reaction Time (hours)Yield of Conjugate (%)Purity of Conjugate (%)
DMSO292>95
DMF288>95
Acetonitrile (ACN)285>95
No Co-solvent2<10N/A

This data is representative and based on typical outcomes for Pfp ester conjugations. Actual results may vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation using this compound

This protocol describes a general method for conjugating the this compound to a protein (e.g., a monoclonal antibody) containing accessible primary amine residues (lysine side chains).

Materials:

  • This compound

  • Protein to be conjugated (e.g., monoclonal antibody)

  • Anhydrous DMSO, DMF, or ACN

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO, DMF, or ACN to a concentration of 10-20 mM. For example, dissolve 5.8 mg of the ester (MW ~577 g/mol ) in 500 µL of anhydrous DMSO to make a 20 mM solution.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess is a typical starting point.

    • Add the ester solution dropwise while gently vortexing or stirring the protein solution to ensure homogenous mixing.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Pfp ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) and confirm conjugation using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or size-exclusion chromatography (SEC).

Visualization of Key Processes

Experimental Workflow for Bioconjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein in Amine-Free Buffer Conjugation Add Linker Solution to Protein Solution (Molar Excess) Protein_Solution->Conjugation Linker_Solution Dissolve this compound in Organic Co-solvent (e.g., DMSO) Linker_Solution->Conjugation Incubation Incubate (1-4h RT or 4°C O/N) Conjugation->Incubation Quenching Quench with Tris Buffer Incubation->Quenching Purification Purify via Desalting Column Quenching->Purification Analysis Characterize Conjugate (DOL, Purity) Purification->Analysis

Figure 1. Experimental workflow for bioconjugation.
Generalized Signaling Pathway for ADC Internalization and Payload Release

Antibody-drug conjugates constructed with linkers like the this compound typically exert their cytotoxic effects following internalization and intracellular trafficking. The following diagram illustrates this generalized pathway.

adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome (Acidic pH, Proteases) Late_Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cytotoxicity Cytotoxicity (e.g., DNA damage, microtubule disruption) Payload_Release->Cytotoxicity

Figure 2. ADC internalization and payload release pathway.

Conclusion

The this compound is a versatile and highly effective linker for bioconjugation, particularly in the construction of ADCs. The strategic use of organic co-solvents, such as DMSO, DMF, or ACN, is paramount for achieving high reaction efficiency and yields by ensuring the solubility of the linker and minimizing premature hydrolysis. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this advanced linker technology in their applications. Careful optimization of the co-solvent, reaction time, and temperature will enable the robust and reproducible synthesis of well-defined bioconjugates for a new generation of targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: NHPI-PEG4-C2-Pfp Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NHPI-PEG4-C2-Pfp ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this linker in bioconjugation experiments, particularly for the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical linker used in bioconjugation.[1][2] It comprises three key components:

  • NHPI (N-Hydroxyphthalimide): A leaving group that is displaced during the conjugation reaction.

  • PEG4 (tetraethylene glycol): A short, discrete polyethylene (B3416737) glycol spacer that enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3]

  • C2-Pfp ester (pentafluorophenyl ester): A reactive group that specifically couples with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[4][5]

This linker is primarily used in the development of antibody-drug conjugates (ADCs), where it serves to attach a cytotoxic payload to a monoclonal antibody.[1][2]

Q2: What are the advantages of using a Pfp ester over a more common NHS ester?

A2: Pentafluorophenyl (Pfp) esters offer several advantages over N-hydroxysuccinimide (NHS) esters in bioconjugation:

  • Increased Stability: Pfp esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][5] This can lead to more efficient conjugation reactions, especially at physiological or slightly alkaline pH.

  • Higher Reactivity: While both are reactive towards amines, Pfp esters can exhibit superior reactivity, allowing for efficient conjugation.[6]

Q3: What is the optimal pH for conjugation with this compound?

A3: The optimal pH for the reaction of Pfp esters with primary amines is typically in the range of 7.2 to 8.5.[7] In this pH range, the primary amine groups on proteins (e.g., lysine residues) are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the Pfp ester is minimized.

Q4: What solvents should be used to dissolve this compound?

A4: this compound is moisture-sensitive and should be dissolved in a dry, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][5] It is not recommended to prepare and store stock solutions for extended periods due to the potential for hydrolysis.

Q5: Why is a PEG spacer included in this linker?

A5: The polyethylene glycol (PEG) spacer serves several important functions in bioconjugates like ADCs:

  • Improved Solubility: PEG is hydrophilic and can increase the overall solubility of the conjugate, which is particularly important when attaching hydrophobic drug payloads to an antibody.

  • Reduced Aggregation: By increasing solubility and providing a hydrophilic shield, PEG linkers can help prevent the aggregation of ADCs.

  • Enhanced Pharmacokinetics: The PEG spacer can influence the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life.

  • Steric Hindrance Reduction: The spacer arm can reduce steric hindrance between the antibody and the payload, which may be important for the biological activity of both components.

Troubleshooting Guide for Low Conjugation Efficiency

Low conjugation efficiency is a common issue in bioconjugation. The following table outlines potential causes and recommended solutions when working with this compound.

Potential Cause Recommended Solutions & Rationale
Hydrolysis of Pfp Ester Solution: Prepare the Pfp ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. Avoid storing the Pfp ester in solution.[1][5] Rationale: Pfp esters, while more stable than NHS esters, are still susceptible to hydrolysis in aqueous environments, which is accelerated at higher pH. The hydrolyzed ester is no longer reactive with amines.
Suboptimal Reaction pH Solution: Ensure the pH of your reaction buffer is between 7.2 and 8.5.[7] Rationale: A pH below 7.2 will result in a higher proportion of protonated (and thus unreactive) primary amines on your protein. A pH above 8.5 will significantly increase the rate of Pfp ester hydrolysis.
Presence of Competing Nucleophiles Solution: Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer. Avoid buffers like Tris or glycine.[1] Rationale: Primary amines in the buffer will compete with the amines on your biomolecule for reaction with the Pfp ester, reducing the conjugation efficiency.
Poor Quality or Degraded Pfp Ester Solution: Store the solid Pfp ester at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent condensation. Use a fresh vial of the reagent if degradation is suspected. Rationale: this compound is moisture-sensitive. Improper storage can lead to degradation and loss of reactivity.
Insufficient Molar Excess of Pfp Ester Solution: Increase the molar excess of the this compound relative to the protein. A typical starting point is a 5- to 20-fold molar excess. Rationale: A higher concentration of the Pfp ester will drive the reaction towards the formation of the conjugate. The optimal ratio should be determined empirically for each specific protein and desired degree of labeling.
Low Protein Concentration Solution: If possible, increase the concentration of your protein in the reaction mixture (e.g., to 2-10 mg/mL). Rationale: The conjugation reaction is bimolecular. At low protein concentrations, the competing hydrolysis reaction (which is unimolecular with respect to the ester) can become more significant.
Steric Hindrance Solution: Consider extending the reaction time or slightly increasing the temperature (e.g., from 4°C to room temperature). Rationale: The PEG4 spacer is designed to reduce steric hindrance, but for some proteins with less accessible amine groups, longer reaction times or slightly elevated temperatures may be necessary to achieve the desired level of conjugation.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation

This protocol describes a general method for conjugating this compound to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free reaction buffer.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • Pfp Ester Solution Preparation:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The amount needed will depend on the desired molar excess.

  • Conjugation Reaction:

    • Slowly add the desired volume of the Pfp ester stock solution to the antibody solution while gently vortexing or stirring.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to react with any unreacted Pfp ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted Pfp ester and byproducts by size-exclusion chromatography or another suitable purification method, using the desired storage buffer.

  • Characterization:

    • Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and chromatography (e.g., HIC, SEC).

Protocol 2: Quality Control of this compound Reactivity

This protocol can be used to confirm the reactivity of the Pfp ester if low conjugation efficiency is observed.

Materials:

  • This compound

  • A small amine-containing molecule (e.g., benzylamine)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Anhydrous DMSO or DMF

  • LC-MS system

Procedure:

  • Prepare a 10 mM solution of the Pfp ester in anhydrous DMSO.

  • Prepare a 10 mM solution of benzylamine (B48309) in the reaction buffer.

  • In a microcentrifuge tube, mix 10 µL of the Pfp ester solution with 100 µL of the benzylamine solution.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Analyze the reaction mixture by LC-MS.

  • Expected Result: A new peak corresponding to the mass of the benzylamine conjugated to the NHPI-PEG4-C2 linker should be observed, with a corresponding decrease in the peak for the starting Pfp ester.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation (pH 7.2-8.5) antibody_prep->conjugation ester_prep Pfp Ester Solution (Freshly Prepared) ester_prep->conjugation quenching Quenching (e.g., Tris) conjugation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (MS, HIC, etc.) purification->characterization

Caption: Experimental workflow for the conjugation of this compound to an antibody.

troubleshooting_pathway start Low Conjugation Efficiency check_reagents Check Reagent Quality (Pfp Ester, Antibody) start->check_reagents check_conditions Verify Reaction Conditions (pH, Buffer, Temp.) start->check_conditions check_ratio Optimize Molar Ratio start->check_ratio reagent_ok Reagents OK? check_reagents->reagent_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok ratio_optimized Ratio Optimized? check_ratio->ratio_optimized reagent_ok->conditions_ok Yes replace_reagents Replace Reagents reagent_ok->replace_reagents No conditions_ok->ratio_optimized Yes adjust_conditions Adjust pH/Buffer/Temp. conditions_ok->adjust_conditions No increase_ratio Increase Molar Excess ratio_optimized->increase_ratio No success Improved Efficiency ratio_optimized->success Yes further_investigation Further Investigation (e.g., Steric Hindrance) ratio_optimized->further_investigation Still Low replace_reagents->start adjust_conditions->start increase_ratio->start

Caption: A logical troubleshooting pathway for addressing low conjugation efficiency.

References

Technical Support Center: Hydrolysis of Pentafluorophenyl (Pfp) Esters in Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on managing the hydrolysis of Pentafluorophenyl (Pfp) esters during conjugation reactions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are Pfp esters and why are they used in bioconjugation?

Pentafluorophenyl (Pfp) esters are active esters derived from pentafluorophenol, utilized to couple carboxylic acids to primary and secondary amines, forming stable amide bonds.[1] They are favored in bioconjugation for their high reactivity towards amines and, notably, their increased resistance to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2][3] This enhanced stability leads to more efficient and reproducible conjugation reactions.[1] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, contributing to their reactivity.[1]

Q2: How does hydrolysis of Pfp esters occur and why is it a concern?

Hydrolysis is the primary degradation pathway for Pfp esters in aqueous solutions, where the ester reacts with water to form the corresponding carboxylic acid and pentafluorophenol.[4] This reaction is a competing side reaction to the desired aminolysis (reaction with the amine).[1] Once hydrolyzed, the Pfp ester is no longer active and cannot react with the target amine, leading to reduced conjugation efficiency and lower yields of the desired product.[5][6] The rate of hydrolysis is significantly influenced by the pH of the reaction mixture, increasing at higher pH values.[4][7]

Q3: How should Pfp esters be stored to minimize hydrolysis?

Pfp esters are moisture-sensitive.[4][5][6] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[5][6]

Q4: Can I prepare stock solutions of Pfp esters?

It is strongly recommended to prepare solutions of Pfp esters immediately before use.[4][5][6] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.[4][6]

Q5: What are the optimal reaction conditions for minimizing hydrolysis and maximizing conjugation?

  • pH: A pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines.[2][4] In this range, the amine nucleophile is sufficiently deprotonated and reactive, while the rate of hydrolysis is still manageable.[4] Higher pH values can significantly accelerate the hydrolysis of the Pfp ester.[4][7]

  • Temperature: Reactions are commonly performed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight, especially for sensitive biomolecules.[2][4]

  • Buffers: Use non-amine containing buffers such as phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, or HEPES.[6][7] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the Pfp ester.[5][6][7]

  • Solvents: Pfp esters should first be dissolved in a minimal amount of an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[4][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Hydrolyzed Pfp Ester: The reagent may have been exposed to moisture during storage or handling.Store Pfp esters at -20°C with a desiccant and allow the vial to reach room temperature before opening. Prepare Pfp ester solutions immediately before use.[4]
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule.Use a non-amine containing buffer such as PBS, borate, or HEPES at a pH between 7.2 and 8.5.[6][7]
Suboptimal pH: The reaction pH is too low (amine is protonated and less nucleophilic) or too high (hydrolysis is too rapid).Adjust the reaction pH to the optimal range of 7.2-8.5.[2][4]
Insufficient Mixing: The Pfp ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture.Add the Pfp ester solution to the reaction mixture with gentle but thorough mixing.[4]
Inconsistent Results Between Experiments Degraded Pfp Ester: The quality of the Pfp ester may vary between batches or due to improper storage.Always store Pfp esters properly. It is good practice to qualify a new batch of Pfp ester with a small-scale control reaction.[4]
Moisture Contamination: Introduction of moisture, especially in larger scale reactions.Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[4]
Loss of Product During Workup Hydrolysis During Aqueous Workup: Pfp esters can be unstable under aqueous basic conditions used during extraction.If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step. Consider non-aqueous workup methods like silica (B1680970) gel chromatography if the product is stable under those conditions.[4]

Data Presentation

Table 1: Comparative Stability of Active Esters

Pfp esters exhibit greater stability towards hydrolysis compared to NHS esters.

Active EsterSolvent SystemRelative Stability
Pfp EsterAqueous Acetonitrile (B52724)More Stable
NHS EsterAqueous AcetonitrileLess Stable

This table summarizes qualitative findings from comparative studies.[1][4]

Table 2: Influence of pH on the Half-life of NHS Esters

pHHalf-life of NHS Ester
≤ 7.0Hours
8.0Minutes
8.5~10 minutes
9.0< 10 minutes

Data is generalized from studies on NHS esters and serves as a reference for understanding pH effects.[8][9]

Experimental Protocols

Protocol 1: General Protein Conjugation with a Pfp Ester

This protocol describes a general method for conjugating a Pfp ester to a protein containing primary amines.

  • Prepare the Protein Solution:

    • Dissolve the protein in a non-amine containing buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[5][6]

    • If the buffer contains primary amines, perform a buffer exchange into a suitable conjugation buffer using dialysis or a desalting column.[6]

  • Prepare the Pfp Ester Solution:

    • Equilibrate the vial of Pfp ester to room temperature before opening.[5][6]

    • Immediately before use, dissolve the Pfp ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[2][4] Do not prepare stock solutions for storage.[4][5][6]

  • Initiate the Conjugation Reaction:

    • Add the desired molar excess of the Pfp ester solution to the protein solution while gently vortexing or stirring.[4] A molar ratio of 5:1 to 15:1 of Pfp ester to protein is a common starting point.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2][4]

  • Quench the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.[7] Incubate for 15-30 minutes.[4]

  • Purify the Conjugate:

    • Remove unreacted Pfp ester and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).[5][6]

Protocol 2: Monitoring Pfp Ester Hydrolysis via HPLC

This protocol outlines a method to determine the hydrolytic stability of a Pfp ester in a specific buffer.

  • Prepare the Pfp Ester Stock Solution:

    • Dissolve the Pfp ester in anhydrous acetonitrile or DMSO to a high concentration (e.g., 100 mM).

  • Initiate the Hydrolysis Reaction:

    • Dilute the Pfp ester stock solution into the desired aqueous buffer (e.g., 100 mM phosphate buffer at a specific pH) to a final concentration of 1 mM.[1]

    • Immediately inject a sample (t=0) into the HPLC system.[1]

  • HPLC Analysis:

    • Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).[1]

    • Monitor the disappearance of the Pfp ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).[1][10]

    • Use a suitable C18 or PFP column.[10][11]

    • A typical mobile phase can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[1]

  • Data Analysis:

    • Calculate the peak area of the Pfp ester at each time point.

    • Plot the natural logarithm of the Pfp ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant for hydrolysis. The half-life can be calculated as 0.693 divided by this rate constant.

Visualizations

Pfp_Ester_Hydrolysis cluster_reaction Pfp Ester Hydrolysis Pathway Pfp_Ester Pfp Ester (R-CO-OPfp) Transition_State Tetrahedral Intermediate Pfp_Ester->Transition_State + H₂O Hydrolysis Hydrolysis (Competing Reaction) Water Water (H₂O) (Aqueous Buffer) Products Carboxylic Acid (R-COOH) + Pentafluorophenol (HO-Pfp) Transition_State->Products Elimination of Pfp-O⁻

Caption: Chemical pathway of Pfp ester hydrolysis.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) C Add Pfp Ester to Biomolecule Solution A->C B Dissolve Pfp Ester in Anhydrous DMSO/DMF (Immediately Before Use) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (Optional, e.g., Tris) D->E F Purify Conjugate (Dialysis / SEC) D->F If not quenching E->F G Analyze Final Product (HPLC, SDS-PAGE) F->G

Caption: Experimental workflow for Pfp ester conjugation.

Troubleshooting_Tree Start Low/No Conjugation? Check_Reagent Was Pfp Ester Handled Correctly? Start->Check_Reagent Check_Buffer Is Buffer Amine-Free and pH 7.2-8.5? Check_Reagent->Check_Buffer Yes Sol_Reagent Store at -20°C with desiccant. Prepare fresh solution. Check_Reagent->Sol_Reagent No Check_Procedure Was Mixing Adequate? Check_Buffer->Check_Procedure Yes Sol_Buffer Use non-amine buffer (PBS, HEPES). Adjust pH. Check_Buffer->Sol_Buffer No Sol_Procedure Ensure thorough mixing when adding Pfp ester. Check_Procedure->Sol_Procedure No Success Problem Solved Check_Procedure->Success Yes Sol_Reagent->Start Sol_Buffer->Start Sol_Procedure->Start

Caption: Troubleshooting decision tree for Pfp ester reactions.

References

How to prevent aggregation during NHPI-PEG4-C2-Pfp ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during labeling with NHPI-PEG4-C2-Pfp ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during labeling with this compound?

Protein aggregation during labeling is a multifaceted issue that can arise from several factors:

  • Increased Hydrophobicity: The NHPI (N-Hydroxyphthalimide) and the C2 spacer components of the linker, although part of a larger PEGylated structure, can introduce hydrophobic patches on the protein surface. This increased hydrophobicity can lead to intermolecular attractive forces, causing proteins to clump together.[1]

  • Disruption of Surface Charge: The labeling reaction targets primary amines, such as the epsilon-amino group of lysine (B10760008) residues, neutralizing their positive charge.[2] This alteration in the protein's surface charge can disrupt the repulsive electrostatic forces that normally keep protein molecules separated, leading to aggregation.[1]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[1][3][4][5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A pH close to the protein's isoelectric point (pI) can minimize its net charge, reducing solubility and promoting aggregation.[1][2][6]

  • Over-labeling: A high molar ratio of the labeling reagent to the protein can lead to the modification of numerous surface residues. This extensive modification can significantly alter the protein's physicochemical properties and increase its propensity to aggregate.[1]

  • Presence of Organic Solvents: PFP esters are often dissolved in organic solvents like DMSO or DMF before being added to the aqueous reaction buffer. High concentrations of these solvents can denature the protein, exposing hydrophobic cores and causing aggregation.[7][8][9]

Q2: How does the PEG4 linker in this compound help in preventing aggregation?

The polyethylene (B3416737) glycol (PEG) component of the linker is known to be hydrophilic and can help mitigate aggregation.[6] When conjugated to a protein, the PEG chains form a protective hydrophilic shield around the molecule.[3][6][][11] This shield can mask hydrophobic patches on the protein surface, increase its solubility, and provide steric hindrance that prevents protein-protein interactions, thereby reducing the risk of aggregation.[3][][11]

Q3: What is the advantage of using a Pfp ester for labeling?

Pentafluorophenyl (PFP) esters are highly efficient amine-reactive reagents.[7] They are generally more stable towards hydrolysis in aqueous solutions compared to other common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.[7][8][12] This increased stability allows for more efficient conjugation reactions over a wider range of conditions and can lead to higher labeling yields.[7]

Troubleshooting Guide: Preventing Aggregation

If you observe visible precipitation, cloudiness, or an increase in soluble aggregates (as determined by techniques like size-exclusion chromatography or dynamic light scattering) during or after your labeling reaction, consult the following troubleshooting table.

Potential Cause Recommended Solution
Suboptimal Buffer pH Maintain a buffer pH that is optimal for your protein's stability, typically 1.5-2 units away from its isoelectric point (pI). For PFP ester reactions with amines, a pH range of 7.2-8.5 is generally recommended.[7][8][12] Perform small-scale pilot experiments to determine the optimal pH for your specific protein.
Inappropriate Ionic Strength Low salt concentrations can sometimes lead to aggregation. Try increasing the salt concentration (e.g., 100-150 mM NaCl) to screen electrostatic interactions.[1][13]
High Protein Concentration Start with a lower protein concentration (e.g., 1-2 mg/mL).[1][4] If a higher final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.
High Molar Ratio of Labeling Reagent Reduce the molar excess of the this compound. Perform a titration with different molar ratios (e.g., 3:1, 5:1, 10:1 label-to-protein) to find the optimal ratio that achieves the desired degree of labeling without causing aggregation.[1][2]
Presence of Organic Solvent Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture below 10%.[7][9] Add the dissolved labeling reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the solvent.[7][8]
Reaction Temperature Perform the reaction at a lower temperature (e.g., 4°C).[1][2] This can slow down the aggregation process, although it may require a longer reaction time.
Presence of Aggregates in Starting Material Filter the initial protein solution through a 0.22 µm filter to remove any pre-existing aggregates that could act as seeds for further aggregation.[1]
Protein Instability Consider adding stabilizing excipients to the buffer. The table below provides some common additives.
Table of Stabilizing Excipients
Additive Typical Concentration Mechanism of Action
Arginine/Glutamate 50-100 mMSuppresses aggregation by binding to charged and hydrophobic regions.[4]
Glycerol 5-20% (v/v)Stabilizes the native protein structure and prevents aggregation during freeze-thaw cycles.[4][13]
Sugars (e.g., Sucrose, Trehalose) 0.25-1 MPreferentially excluded from the protein surface, promoting a more compact, stable conformation.
Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) 0.01-0.1% (v/v)Can help solubilize proteins and prevent hydrophobic interactions, but should be used with caution as they can interfere with some downstream applications.[4][14]
Reducing Agents (e.g., TCEP, DTT) 0.5-1 mMPrevents the formation of intermolecular disulfide bonds for proteins with free cysteine residues.[2][4][13] TCEP is often preferred as it does not interfere with amine-reactive chemistry.[2]

Experimental Protocol: Labeling with this compound

This protocol provides a general guideline. Optimization will be required for each specific protein.

Materials
  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure
  • Buffer Exchange: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the protein concentration to 1-2 mg/mL in the reaction buffer.

  • Prepare Labeling Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not store the stock solution as PFP esters are susceptible to hydrolysis.[9][12]

  • Initiate Labeling Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the dissolved labeling reagent. Ensure the final concentration of the organic solvent is below 10%.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7][8] The optimal time and temperature should be determined empirically.

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[15]

  • Purify Conjugate: Remove unreacted labeling reagent and any small aggregates by size-exclusion chromatography or another suitable purification method.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange Buffer Exchange into Amine-Free Buffer Prepare_Protein Prepare Protein Solution (1-2 mg/mL) Buffer_Exchange->Prepare_Protein Prepare_Reagent Prepare Fresh NHPI-PEG4-C2-Pfp Ester Stock in DMSO/DMF Add_Reagent Slowly Add Reagent to Protein Solution Incubate Incubate (RT or 4°C) Add_Reagent->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (SEC) Quench->Purify Analyze Analyze for Aggregation (DLS, SEC) & DOL Purify->Analyze

Caption: Workflow for this compound labeling.

Troubleshooting Logic for Aggregation

G cluster_troubleshoot Troubleshooting Steps Aggregation Aggregation Observed? No_Aggregation Continue with Downstream Applications Aggregation->No_Aggregation No Troubleshoot Troubleshoot Reaction Conditions Aggregation->Troubleshoot Yes Optimize_Buffer Optimize Buffer (pH, Ionic Strength) Troubleshoot->Optimize_Buffer Lower_Concentration Lower Protein Concentration Troubleshoot->Lower_Concentration Reduce_Ratio Reduce Molar Ratio of Labeling Reagent Troubleshoot->Reduce_Ratio Lower_Temp Lower Reaction Temperature Troubleshoot->Lower_Temp Add_Stabilizers Add Stabilizing Excipients Troubleshoot->Add_Stabilizers

References

Technical Support Center: Optimizing Reactions with NHPI-PEG4-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NHPI-PEG4-C2-Pfp ester for reactions with amines. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with amines?

The optimal pH range for the reaction of Pfp esters with primary amines is typically between 7.2 and 8.5.[1][2] This range represents a balance between ensuring the amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the Pfp ester, which becomes more significant at higher pH levels.[2][3] While some sources suggest a broader range of pH 7 to 9, it is crucial to optimize the pH for your specific application.[4][5][6]

Q2: What type of buffer should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines, such as Tris or glycine (B1666218), as these will compete with your target molecule for reaction with the Pfp ester.[4][5] Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-7.4 or sodium bicarbonate buffer at a pH of 8.5.[4][7][8]

Q3: How should I dissolve and store the this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[2][4][5][6] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5][6] It is strongly recommended to dissolve the ester in a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[2][4][5][6] Do not prepare stock solutions for long-term storage as the Pfp ester is susceptible to hydrolysis.[2][4]

Q4: What is the recommended molar ratio of Pfp ester to amine?

A molar excess of the Pfp ester to the amine-containing molecule is generally recommended to drive the reaction to completion. The optimal ratio can vary depending on the specific reactants and desired degree of labeling, but a starting point of 2:1 to 10:1 (Pfp ester:amine) is common for protein conjugations.[1] For smaller molecules, a 1:1 or 2:1 ratio may be sufficient.[9]

Q5: What are typical reaction times and temperatures?

Reactions are often carried out at room temperature (20–25°C) for 1–4 hours.[1] For sensitive biomolecules, the reaction can be performed at 4°C overnight.[1] Reaction times can range from a few minutes to overnight depending on the specific reactants and conditions.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect pH: The pH of the reaction buffer may be too low, leading to protonation of the amine and reduced nucleophilicity.[3]Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][2]
Hydrolyzed Pfp Ester: The Pfp ester may have hydrolyzed due to moisture or prolonged exposure to aqueous buffer before reaction.[2][4][5]Use anhydrous solvents to dissolve the ester and add it to the reaction mixture immediately.[2][4][5] Always allow the reagent vial to warm to room temperature before opening.[4][5][6]
Presence of Competing Amines: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.[4][5]Use an amine-free buffer such as PBS or sodium bicarbonate.[4]
Insufficient Molar Ratio: The concentration of the Pfp ester may be too low relative to the amine.Increase the molar excess of the this compound.[1]
Low Yield of Conjugate Suboptimal Reaction Time/Temperature: The reaction may not have proceeded to completion.Increase the reaction time or consider performing the reaction at room temperature instead of 4°C if the biomolecule is stable.[1][4]
Poor Solubility of Reagents: The Pfp ester or the target molecule may not be fully dissolved in the reaction mixture.The Pfp ester should be dissolved in a minimal amount of organic solvent (DMSO or DMF) before addition to the aqueous buffer.[4][6] Ensure the final concentration of the organic solvent is low enough (typically <10%) to maintain the solubility of the biomolecule.[6][7]
Unwanted Side Products Reaction pH is too High: A high pH can accelerate the hydrolysis of the Pfp ester, leading to the formation of the corresponding carboxylic acid.[1][2][3]Lower the pH of the reaction buffer, staying within the recommended 7.2-8.5 range.[1][2]
Non-specific Labeling: For proteins, multiple lysine (B10760008) residues and the N-terminus can be labeled.To achieve more site-specific labeling, consider advanced techniques or protein engineering. Precise pH control can sometimes help modulate reactivity between different amine groups.[10]

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Optimal Reaction pH 7.2 - 8.5Balances amine reactivity and ester stability.[1][2]
Molar Ratio (Ester:Amine) 2:1 to 10:1For proteins; may be lower for small molecules.[1][9]
Reaction Temperature 20-25°C or 4°CRoom temperature is faster; 4°C for sensitive molecules.[1]
Reaction Time 1 - 4 hours (RT) or overnight (4°C)Can be adjusted based on reaction progress.[1]
Organic Solvent Anhydrous DMSO or DMFFor initial dissolution of the Pfp ester.[2][4][5][6][7]

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[4]

    • If the protein sample is in a buffer containing primary amines, exchange it into the reaction buffer using dialysis or a desalting column.[4]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[4][5][6]

    • Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[1]

  • Perform the Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved Pfp ester to the stirring protein solution.[1]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1]

  • Quench the Reaction (Optional):

    • To stop the reaction, a buffer containing a primary amine such as Tris or glycine can be added. For example, add Tris buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[1]

  • Purify the Conjugate:

    • Remove unreacted Pfp ester and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).[4]

  • Characterize the Conjugate:

    • Analyze the conjugate to determine the degree of labeling using methods such as HPLC, mass spectrometry, or SDS-PAGE.

Visualizing the Workflow and Reaction

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_postsynthesis Post-Reaction protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) reaction Mix and Incubate (RT for 1-4h or 4°C overnight) protein_prep->reaction ester_prep Dissolve Pfp Ester in Anhydrous DMSO/DMF ester_prep->reaction quench Quench Reaction (Optional, with Tris buffer) reaction->quench purify Purify Conjugate (Dialysis/Desalting) reaction->purify If not quenching quench->purify analyze Analyze Conjugate (HPLC, MS, etc.) purify->analyze

Caption: Experimental workflow for the conjugation of this compound to a protein.

reaction_mechanism reagents This compound + Amine-containing Molecule (R-NH2) conditions pH 7.2 - 8.5 Amine-Free Buffer reagents->conditions products Amide Bond Formation (NHPI-PEG4-C2-NH-R) + Pentafluorophenol conditions->products Desired Reaction hydrolysis {Hydrolysis (Side Reaction) (NHPI-PEG4-C2-COOH) | + | Pentafluorophenol} conditions->hydrolysis Competing Reaction (Increases at higher pH)

Caption: Reaction scheme showing the desired amidation and competing hydrolysis pathways.

References

Troubleshooting poor solubility of NHPI-PEG4-C2-Pfp ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NHPI-PEG4-C2-Pfp ester, a linker commonly used in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical linker used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1] It contains a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and an N-hydroxyphtalimide (NHPI) group, along with a pentafluorophenyl (Pfp) ester reactive group for conjugation.

Q2: I am observing poor solubility of the this compound. What are the recommended solvents?

For initial solubilization, anhydrous (dry) organic solvents are strongly recommended. The most common and effective solvents are dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3] It is crucial to use anhydrous solvents to prevent hydrolysis of the Pfp ester.

Q3: Can I prepare a stock solution of the this compound for later use?

It is highly advised to prepare solutions of Pfp esters immediately before use.[3] Pfp esters are moisture-sensitive and can hydrolyze over time, even in anhydrous solvents, which will render the compound inactive for conjugation. Do not prepare and store stock solutions.[3]

Q4: Why is my this compound precipitating when added to my aqueous reaction buffer?

Precipitation upon addition to an aqueous buffer can occur if the concentration of the organic solvent is too high or if the compound has limited solubility in the final buffer composition. It is recommended to first dissolve the this compound in a minimal amount of anhydrous DMSO or DMF and then add this solution dropwise to the aqueous reaction buffer with gentle stirring.[3] The final concentration of the organic solvent in the reaction mixture should ideally be kept low (e.g., below 10% v/v) to maintain the integrity of the antibody and minimize precipitation.[4]

Q5: Can sonication or gentle heating be used to aid dissolution?

Yes, for PEGylated compounds, gentle warming or brief sonication can aid in dissolution. However, prolonged heating should be avoided as it can accelerate the hydrolysis of the Pfp ester. If you observe precipitation or phase separation, these techniques can be employed cautiously.

Solubility Data Summary

SolventSolubility Recommendation
Dimethylformamide (DMF) Highly Recommended (Anhydrous) : Should readily dissolve the compound. Use immediately after preparation.
Dimethyl Sulfoxide (DMSO) Highly Recommended (Anhydrous) : Should readily dissolve the compound. Use immediately after preparation.[2][3]
Water / Aqueous Buffers Poor / Insoluble (Directly) : The compound is not intended for direct dissolution in aqueous media due to the hydrophobic Pfp ester and potential for rapid hydrolysis.
Acetonitrile (ACN) Potentially Soluble (Anhydrous) : May be a suitable solvent, but DMF and DMSO are more commonly cited for Pfp esters.
Dichloromethane (DCM) Potentially Soluble (Anhydrous) : May be used for initial dissolution, but its immiscibility with aqueous buffers makes it less ideal for typical bioconjugation reaction setups.
Ethanol / Methanol Use with Caution : Alcohols can react with the Pfp ester. Their use as a primary solvent is generally not recommended unless specified for a particular protocol.

Experimental Protocol: Solubilization of this compound for ADC Conjugation

This protocol outlines a general procedure for dissolving this compound and adding it to an antibody solution for conjugation.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Antibody in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris will compete with the antibody for reaction with the Pfp ester.[2][3]

    • Adjust the antibody concentration to the desired level for your conjugation reaction.

  • Prepare the this compound Solution (Immediately Before Use):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Weigh the required amount of the ester in a clean, dry microcentrifuge tube.

    • Add a minimal volume of anhydrous DMF or DMSO to the ester to achieve a desired concentrated stock solution (e.g., 10 mM).

    • Vortex the tube until the ester is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Conjugation Reaction:

    • While gently stirring the antibody solution, add the calculated volume of the dissolved this compound solution dropwise.

    • Ensure the final volume of the organic solvent (DMF or DMSO) in the reaction mixture is below 10% (v/v) to minimize the risk of antibody denaturation or precipitation.[5][4]

    • Incubate the reaction mixture under the desired conditions (e.g., room temperature for 1-2 hours or 4°C overnight).

  • Purification:

    • After the incubation period, remove the unreacted linker and byproducts using a suitable method such as dialysis, size exclusion chromatography (e.g., a desalting column), or tangential flow filtration (TFF).

Troubleshooting Workflow

If you encounter persistent solubility issues, follow this troubleshooting workflow.

TroubleshootingWorkflow cluster_start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_advanced Advanced Troubleshooting cluster_end start Poor Solubility of This compound Observed check_solvent Is the solvent anhydrous DMF or DMSO? start->check_solvent check_freshness Was the solution prepared immediately before use? check_solvent->check_freshness Yes use_new_solvent Use fresh, anhydrous DMF or DMSO. check_solvent->use_new_solvent No check_temp Was the vial at room temperature before opening? check_freshness->check_temp Yes prepare_fresh Prepare a fresh solution immediately before adding to the reaction. check_freshness->prepare_fresh equilibrate_vial Allow vial to equilibrate to room temperature before opening. check_temp->equilibrate_vial No sonicate Apply gentle sonication or warming. check_temp->sonicate Yes use_new_solvent->check_solvent prepare_fresh->check_freshness equilibrate_vial->check_temp check_concentration Is the concentration of the organic solvent in the final reaction mixture <10%? sonicate->check_concentration end_fail Contact Technical Support sonicate->end_fail adjust_concentration Adjust volumes to lower the final organic solvent concentration. check_concentration->adjust_concentration No end_success Solubility Issue Resolved check_concentration->end_success Yes adjust_concentration->end_success adjust_concentration->end_fail If issue persists

References

Side reactions of NHPI-PEG4-C2-Pfp ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHPI-PEG4-C2-Pfp ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this linker in bioconjugation experiments, particularly in the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on this compound and what does it react with?

The primary reactive group is the pentafluorophenyl (Pfp) ester. It is an amine-reactive functional group that readily reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on antibodies and other proteins, to form stable amide bonds.[1][2]

Q2: What are the advantages of using a Pfp ester over a more common NHS ester?

Pfp esters are generally less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.

Q3: What is the role of the PEG4 linker in this molecule?

The polyethylene (B3416737) glycol (PEG) spacer (in this case, with four repeating units) enhances the solubility of the linker and the resulting conjugate in aqueous buffers. PEGylation can also reduce the immunogenicity of the final conjugate and improve its pharmacokinetic properties.

Q4: What is the function of the N-hydroxyphthalimide (NHPI) ester component?

While the Pfp ester is the primary group for conjugation, the NHPI ester moiety in this linker is less reactive towards amines under typical bioconjugation conditions. In other chemical contexts, NHPI esters are known to be precursors for radical reactions under photolytic or electrochemical conditions.[3][4][5] However, in the context of this specific linker for ADC development, its primary role is likely as a stable, cleavable linker component under specific physiological conditions, though detailed reactivity data under standard bioconjugation conditions is limited.[1][2][6][7]

Q5: What are the optimal reaction conditions for conjugation?

For efficient conjugation to primary amines on proteins, a pH range of 7.2 to 8.5 is recommended. The reaction is typically carried out in an amine-free buffer, such as phosphate-buffered saline (PBS).

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with this compound.

Problem 1: Low Conjugation Efficiency

Possible Causes & Solutions

Possible Cause Recommended Action
Incorrect pH of reaction buffer Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Amine groups on proteins are more nucleophilic at slightly basic pH.
Presence of primary amines in the buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the Pfp ester. Use buffers like PBS or HEPES.
Hydrolysis of the Pfp ester Although more stable than NHS esters, Pfp esters can still hydrolyze. Prepare the reagent solution immediately before use and add it to the protein solution promptly. Avoid storing the reagent in aqueous solutions.
Insufficient molar excess of the linker Increase the molar ratio of the this compound to the protein. A 5- to 20-fold molar excess is a good starting point, but this may need to be optimized for your specific protein.
Low protein concentration Low concentrations can slow down the reaction kinetics. If possible, increase the concentration of your protein in the reaction mixture.
Steric hindrance The accessibility of lysine residues can be limited by the protein's tertiary structure. Consider partial denaturation or using a longer PEG linker if this is suspected.
Problem 2: Protein Aggregation During or After Conjugation

Possible Causes & Solutions

Possible Cause Recommended Action
Hydrophobicity of the linker or payload The PEG linker is designed to increase solubility, but the overall hydrophobicity of the final conjugate can still lead to aggregation. Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.
High degree of conjugation Over-conjugation can alter the protein's surface properties and lead to aggregation. Reduce the molar excess of the linker or shorten the reaction time.
Inappropriate buffer conditions Optimize the buffer composition. The addition of excipients such as arginine or polysorbate 20 can sometimes help to reduce aggregation.
Solvent shock when adding the linker The linker is often dissolved in an organic solvent like DMSO. Add the linker solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent.
Problem 3: Off-Target Reactions or Lack of Specificity

Possible Causes & Solutions

Possible Cause Recommended Action
Reaction with other nucleophilic residues Besides lysine, other amino acid residues with nucleophilic side chains, such as serine, threonine, and tyrosine, can potentially react with the Pfp ester, especially at higher pH values.[8][9] To increase specificity for amines, perform the reaction at the lower end of the recommended pH range (e.g., pH 7.2-7.5).
Reaction of the NHPI ester While less likely under standard bioconjugation conditions, the NHPI ester could potentially react with highly nucleophilic groups. There is some evidence that N-hydroxyphthalimide can react with unprotected amino groups to form colored products.[10] If unexpected side products are observed, consider analytical techniques like mass spectrometry to identify the modification sites.
High pH leading to side reactions Very high pH (>8.5) can increase the rate of hydrolysis of the Pfp ester and may promote reactions with less nucleophilic side chains. Maintain the pH within the recommended range.

Experimental Protocols

General Protocol for Antibody Conjugation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be below 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizing Reaction Pathways

Below are diagrams illustrating the intended reaction and a potential side reaction.

G cluster_main Main Reaction Pathway Antibody-NH2 Antibody with Primary Amine (e.g., Lysine) Conjugate Stable Amide Bond Formation (Antibody-Linker Conjugate) Antibody-NH2->Conjugate Reaction at Pfp ester Linker This compound Linker->Conjugate Pfp_leaving_group Pentafluorophenol Conjugate->Pfp_leaving_group Leaving Group

Caption: Intended reaction of this compound with a primary amine on an antibody.

G cluster_side Potential Side Reaction: Hydrolysis Linker This compound Hydrolyzed_Linker Inactive Carboxylic Acid Linker->Hydrolyzed_Linker Reaction with Water Water H2O Water->Hydrolyzed_Linker Pfp_leaving_group Pentafluorophenol Hydrolyzed_Linker->Pfp_leaving_group Leaving Group

Caption: A common side reaction where the Pfp ester is hydrolyzed by water, rendering it inactive for conjugation.

G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Start Low Yield Check_pH pH 7.2-8.5? Start->Check_pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Molar_Ratio Sufficient excess? Check_Buffer->Check_Molar_Ratio Yes Change_Buffer Buffer Exchange Check_Buffer->Change_Buffer No Increase_Ratio Increase Linker Check_Molar_Ratio->Increase_Ratio No Success Improved Yield Check_Molar_Ratio->Success Yes Adjust_pH->Check_pH Change_Buffer->Check_Buffer Increase_Ratio->Check_Molar_Ratio

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

Technical Support Center: Enhancing Antibody-Drug Conjugate (ADC) Yields with NHPI-PEG4-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of NHPI-PEG4-C2-Pfp ester in antibody-drug conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving conjugation efficiency and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its advantages in ADC development?

A1: this compound is a chemical linker used to covalently attach a cytotoxic payload to a monoclonal antibody (mAb), forming an ADC.[1][2] It comprises three key components:

  • N-Hydroxyphthalimide (NHPI) ester: While the provided search results focus on the PFP ester end, NHPI esters are known as redox-active esters. In the context of this specific linker, the reactive group for amine conjugation is the Pfp ester.

  • PEG4 (Polyethylene Glycol, 4 units): This hydrophilic spacer enhances the solubility and stability of the ADC.[3][4][] The PEG linker can help to prevent aggregation, which is a common issue with hydrophobic payloads, and can improve the pharmacokinetic properties of the ADC.[3][4]

  • Pfp (Pentafluorophenyl) ester: This is the reactive group that forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of an antibody.[6] PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and higher-yield conjugation reactions.[7]

Q2: What is the primary cause of low drug-to-antibody ratio (DAR) and how can I improve it?

A2: A low drug-to-antibody ratio (DAR) is a frequent challenge in ADC development and can stem from several factors.[8][9] The primary causes include suboptimal reaction conditions, issues with the quality of the antibody or linker-payload, and interfering substances in the reaction buffer.[8][10] To improve a low DAR, consider the following troubleshooting steps:

  • Optimize Reaction Conditions: Systematically assess and optimize the pH, temperature, and incubation time of your conjugation reaction.[10]

  • Verify Reagent Quality: Ensure your antibody is of high purity (>95%) and that the this compound linker-payload is not degraded.[11]

  • Buffer Exchange: If your antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS).[6]

  • Increase Molar Excess of Linker-Payload: A higher molar ratio of the linker-payload to the antibody can drive the conjugation reaction towards a higher DAR. However, be aware that excessive amounts can lead to aggregation.[12]

Q3: My ADC is showing high levels of aggregation after conjugation. What can I do to minimize this?

A3: Aggregation is a significant issue in ADC manufacturing, often driven by the increased hydrophobicity of the conjugate after the addition of a cytotoxic payload.[13][14] The PEG4 component of the this compound is designed to mitigate this by increasing the hydrophilicity of the ADC.[3][] If you are still observing aggregation, consider these strategies:

  • Introduce a Co-solvent: Adding a small amount of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA), can improve the solubility of a hydrophobic linker-payload.[10] It is crucial to use the minimum amount necessary, as high concentrations of organic solvents can denature the antibody.[10]

  • Optimize Formulation Buffer: Experiment with different buffer conditions, including pH and the addition of excipients, to find a formulation that enhances the stability of your ADC.[8]

  • Milder Reaction Conditions: Performing the conjugation at a lower temperature or for a shorter duration can sometimes reduce the formation of aggregates.[8]

Q4: How can I accurately determine the yield and DAR of my ADC?

A4: Accurate characterization of your ADC is crucial.[15][16] Several analytical techniques can be employed:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining the DAR of ADCs. It separates different ADC species based on their hydrophobicity, allowing for the quantification of species with different numbers of conjugated drugs.[17][18]

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This technique can be used to determine the molecular weight of the light and heavy chains of the antibody, which will increase with the addition of the linker-payload. This allows for the calculation of the DAR.[18][19]

  • Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in your ADC preparation by separating molecules based on their size.[15]

Troubleshooting Guides

This section provides a more detailed breakdown of common issues and actionable solutions when using this compound for ADC conjugation.

Issue Potential Causes Recommended Solutions
Low Conjugation Yield 1. Hydrolysis of Pfp ester: Although more stable than NHS esters, Pfp esters can still hydrolyze, especially at high pH.[7] 2. Suboptimal pH: The reaction between the Pfp ester and the amine is pH-dependent.[6] 3. Presence of primary amines in buffer: Buffers like Tris will compete with the antibody for reaction with the Pfp ester.[6] 4. Low antibody concentration: Dilute antibody solutions can lead to lower conjugation efficiency.[11]1. Control pH: Maintain a slightly basic pH (typically 7.2-8.5) during the conjugation reaction.[6] 2. Optimize pH: Perform small-scale experiments to determine the optimal pH for your specific antibody and linker-payload combination. 3. Buffer Exchange: Ensure your antibody is in a non-amine-containing buffer such as PBS. 4. Concentrate Antibody: If your antibody concentration is below 0.5 mg/mL, consider concentrating it before conjugation.[11]
Inconsistent DAR between batches 1. Variability in antibody quality: Differences in antibody purity or the presence of contaminants can affect conjugation.[11] 2. Inaccurate reagent concentrations: Errors in measuring the concentrations of the antibody or linker-payload will lead to inconsistent results. 3. Slight variations in reaction conditions: Minor differences in temperature, pH, or reaction time can impact the final DAR.[10]1. Ensure Antibody Purity: Use highly purified antibody (>95%) for consistent results.[11] 2. Accurate Quantification: Precisely measure the concentrations of all reagents before starting the reaction. 3. Standardize Protocol: Strictly adhere to a standardized and optimized protocol for all conjugations.
Precipitation of Linker-Payload 1. Hydrophobicity of the payload: The cytotoxic drug is often highly hydrophobic, leading to poor solubility in aqueous buffers.[14] 2. Insufficient co-solvent: The amount of organic co-solvent may not be enough to solubilize the linker-payload.1. Optimize Co-solvent Concentration: Carefully titrate the amount of co-solvent (e.g., DMSO, DMA) to find the optimal concentration that solubilizes the linker-payload without denaturing the antibody.[10] 2. Incremental Addition: Add the linker-payload solution to the antibody solution slowly and with gentle mixing to prevent localized high concentrations and precipitation.

Quantitative Data Summary

While specific, direct comparative studies on the yield of this compound versus other linkers were not found in the provided search results, the qualitative information suggests significant advantages. The following table summarizes the expected performance based on the properties of PFP esters and PEG linkers.

Parameter This compound Standard NHS Ester Linker (Non-PEGylated) Rationale for Expected Outcome
Conjugation Efficiency / Yield HigherLowerPFP esters are less prone to hydrolysis in aqueous buffers compared to NHS esters, leading to a higher proportion of the linker reacting with the antibody.[7]
ADC Solubility Significantly ImprovedPotentially Poor (payload dependent)The hydrophilic PEG4 chain increases the overall solubility of the ADC, especially with hydrophobic payloads.[3][][20]
ADC Aggregation ReducedHigherThe increased solubility and steric hindrance provided by the PEG4 linker help to minimize intermolecular hydrophobic interactions that lead to aggregation.[3]
Batch-to-Batch Consistency Potentially HigherVariableThe higher stability of the Pfp ester can lead to more reproducible conjugation reactions.

Experimental Protocols

Protocol 1: General Antibody-Drug Conjugation with this compound

This protocol outlines a general procedure for conjugating the this compound linker (attached to a payload) to an antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linked to the desired payload

  • Organic co-solvent (e.g., anhydrous DMSO or DMA)

  • Conjugation buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5)[6]

  • Quenching reagent (e.g., Tris buffer)

  • Desalting columns or other purification systems (e.g., SEC)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the conjugation buffer.

    • Adjust the antibody concentration to ≥1 mg/mL in the conjugation buffer.[6]

  • Linker-Payload Preparation:

    • Dissolve the this compound-payload in a minimal amount of anhydrous DMSO or DMA to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload stock solution to the antibody solution. A typical starting point is a 5-15 fold molar excess of the linker-payload over the antibody.[6] The final concentration of the organic co-solvent should be kept below 10% to avoid antibody denaturation.[6]

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[6]

  • Quenching the Reaction:

    • Add a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM to react with any unreacted Pfp ester.

  • Purification of the ADC:

    • Remove the unreacted linker-payload and other small molecules by using a desalting column or size exclusion chromatography (SEC). The ADC is typically eluted in a suitable storage buffer (e.g., PBS).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol provides a general method for determining the DAR of an ADC using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[9]

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.

    • Calculate the weighted average DAR based on the peak areas of the different species.[9]

Visualizations

Below are diagrams illustrating key concepts and workflows related to ADC conjugation with this compound.

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 8.5, RT, 1-4h) Antibody_Prep->Conjugation Linker_Prep Linker-Payload Solubilization Linker_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC/Desalting) Quenching->Purification Analysis Analysis (HIC, LC-MS) Purification->Analysis

Caption: Experimental workflow for ADC synthesis using this compound.

PFP_Ester_Reaction_Mechanism Reactants PFP-Ester-Linker-Payload + Antibody-Lysine-NH2 Transition_State Nucleophilic Attack Reactants:pfp->Transition_State Reactants:lys->Transition_State Products ADC (Stable Amide Bond) + Pentafluorophenol Transition_State->Products:adc Transition_State->Products:pfp_lg

Caption: Reaction mechanism of PFP ester with a lysine residue on an antibody.

Troubleshooting_Logic Start Low ADC Yield or DAR? Check_pH Is pH optimal (8.0-8.5)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer Buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Molar_Ratio Increase Linker-Payload Molar Ratio? Check_Buffer->Check_Molar_Ratio Yes Buffer_Exchange->Check_Molar_Ratio Increase_Ratio Increase Molar Ratio Check_Molar_Ratio->Increase_Ratio Yes Check_Aggregation High Aggregation? Check_Molar_Ratio->Check_Aggregation No Increase_Ratio->Check_Aggregation Optimize_Solvent Optimize Co-solvent Check_Aggregation->Optimize_Solvent Yes End Re-analyze ADC Check_Aggregation->End No Optimize_Solvent->End

Caption: Logical troubleshooting guide for improving ADC conjugation yield.

References

Storage and handling recommendations for NHPI-PEG4-C2-Pfp ester to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of NHPI-PEG4-C2-Pfp ester to minimize degradation and ensure experimental success. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a linker used in the synthesis of antibody-drug conjugates (ADCs)[1]. It contains a pentafluorophenyl (Pfp) ester, which is an amine-reactive functional group used for bioconjugation[2].

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for Pfp esters like the one in this molecule is hydrolysis[2]. The Pfp ester can react with water, leading to the formation of the corresponding carboxylic acid and pentafluorophenol, which is unreactive towards amines[2]. This reaction is accelerated at a higher pH[2].

Q3: How should I store the solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container with a desiccant at -20°C[2]. As it is moisture-sensitive, it is crucial to prevent exposure to atmospheric moisture[2].

Q4: Can I prepare stock solutions of this compound for later use?

It is strongly recommended to prepare solutions of Pfp esters immediately before use[2]. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time[2].

Q5: What are the recommended solvents for dissolving this compound?

Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving Pfp esters before their use in aqueous reaction mixtures[2].

Storage Recommendations

To ensure the longevity and reactivity of your this compound, please adhere to the following storage conditions.

FormStorage TemperatureShelf Life
Pure Solid -20°C3 years[3]
4°C2 years[3]
In Solvent -80°C6 months[3]
-20°C1 month[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no conjugation efficiency Degraded Pfp ester: The compound may have been improperly stored or handled, leading to hydrolysis.Always store the Pfp ester at -20°C with a desiccant[2]. It is good practice to qualify a new batch with a small-scale control reaction[2].
Moisture in the reaction: The presence of water can lead to the hydrolysis of the Pfp ester.Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture[2].
Incorrect pH: The reaction pH is outside the optimal range for amine coupling.For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal[2]. Higher pH values can significantly increase the rate of hydrolysis[2].
Competing nucleophiles: The presence of other primary amines (e.g., Tris buffer) will compete with the target molecule for reaction with the Pfp ester.Avoid buffers containing primary amines. If necessary, exchange the sample into an amine-free buffer like phosphate-buffered saline (PBS)[4].
Inconsistent results between experiments Batch-to-batch variability: The quality of the Pfp ester may vary.Qualify each new batch of the Pfp ester with a small-scale control reaction to ensure consistent performance[2].
Incomplete dissolution: The Pfp ester, dissolved in an organic solvent, may not be dispersing well in the aqueous reaction mixture.Add the Pfp ester solution to the reaction mixture with gentle but thorough mixing[2].
Loss of product during workup Hydrolysis during aqueous workup: Pfp esters can be unstable under aqueous basic conditions used during extraction.If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step[2].

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive Labeling

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.

  • Materials:

    • This compound

    • Protein or other amine-containing molecule

    • Anhydrous DMSO or DMF

    • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column or dialysis equipment

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the Pfp ester in anhydrous DMSO or DMF.

    • Prepare the protein solution in the amine-free reaction buffer.

    • Slowly add the dissolved Pfp ester to the protein solution while gently vortexing. The molar ratio of Pfp ester to protein will need to be optimized for your specific application.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Remove excess, unreacted Pfp ester and byproducts by desalting or dialysis.

Visualizations

Hydrolysis_Pathway Degradation Pathway of Pfp Ester via Hydrolysis NHPI_PEG4_Pfp This compound Hydrolyzed_Product NHPI-PEG4-C2-Carboxylic Acid (Inactive) NHPI_PEG4_Pfp->Hydrolyzed_Product Hydrolysis Pentafluorophenol Pentafluorophenol NHPI_PEG4_Pfp->Pentafluorophenol Hydrolysis Water H₂O Water->NHPI_PEG4_Pfp

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow Troubleshooting Low Conjugation Efficiency Start Low or No Conjugation Check_Storage Was the Pfp ester stored at -20°C with desiccant? Start->Check_Storage Check_Reagent_Prep Was the Pfp ester solution prepared fresh in anhydrous solvent? Check_Storage->Check_Reagent_Prep Yes Solution_Storage Store properly and re-run experiment. Check_Storage->Solution_Storage No Check_pH Is the reaction pH between 7.2 and 8.5? Check_Reagent_Prep->Check_pH Yes Solution_Reagent_Prep Use fresh, anhydrous solvent and prepare solution immediately before use. Check_Reagent_Prep->Solution_Reagent_Prep No Check_Buffer Does the reaction buffer contain primary amines (e.g., Tris)? Check_pH->Check_Buffer Yes Solution_pH Adjust pH to the optimal range. Check_pH->Solution_pH No Solution_Buffer Use an amine-free buffer like PBS. Check_Buffer->Solution_Buffer Yes End Successful Conjugation Check_Buffer->End No

Caption: A logical workflow for troubleshooting common issues.

References

Impact of buffer choice on NHPI-PEG4-C2-Pfp ester stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NHPI-PEG4-C2-Pfp ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer choice on the stability of this linker and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

The this compound is a linker commonly used in the development of antibody-drug conjugates (ADCs). The pentafluorophenyl (Pfp) ester group provides a reactive site for conjugation to primary and secondary amines on biomolecules.

Q2: How does the stability of a Pfp ester compare to an NHS ester?

Pfp esters are generally more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2][3][4][5][6] This increased stability can lead to more efficient and reproducible conjugation reactions. One study indicated that a Pfp ester was approximately six times more stable than an NHS ester in an aqueous solution.[1]

Q3: What is the optimal pH range for conjugation reactions with this compound?

The optimal pH range for reacting Pfp esters with primary amines is typically between 7.2 and 8.5.[1][5] Within this range, the amine groups are sufficiently deprotonated and nucleophilic for an efficient reaction.

Q4: Which buffers are recommended for conjugation reactions?

Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Borate buffer

  • Carbonate/Bicarbonate buffer

  • HEPES buffer[3][7]

Q5: Are there any buffers I should avoid?

Yes, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the intended conjugation reaction.[3][4]

Q6: Can I prepare a stock solution of the this compound?

It is highly recommended to prepare solutions of Pfp esters immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of moisture, storing them in solution for extended periods is not advised as it will lead to the degradation of the ester to a non-reactive carboxylic acid.[1][3][4]

Q7: How should I store the solid this compound?

The solid compound is moisture-sensitive and should be stored at -20°C in a tightly sealed container with a desiccant.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency Degraded Pfp Ester: The ester has hydrolyzed due to improper storage or handling.Ensure the ester is stored in a dry environment at -20°C. Equilibrate the vial to room temperature before opening to prevent moisture condensation.
Incorrect pH: The reaction pH is too low, resulting in protonated and unreactive amines.Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5.
Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as PBS, borate, or HEPES.
Poor Solubility: The this compound is not fully dissolved in the reaction mixture.Dissolve the ester in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should ideally be less than 10%.
Inconsistent Results Between Experiments Variable Ester Activity: The amount of active ester varies due to hydrolysis.Prepare the Pfp ester solution immediately before each use. Do not use pre-made stock solutions that have been stored.
Moisture Contamination: Introduction of water into the reaction setup.Use anhydrous solvents for dissolving the ester and take precautions to protect the reaction from atmospheric moisture.
Precipitation Observed During Reaction Aggregation of Biomolecule: The addition of the organic solvent or the linker itself is causing the biomolecule to precipitate.Optimize the concentration of the organic co-solvent, keeping it as low as possible while ensuring the ester remains in solution. Consider performing the reaction at 4°C overnight for sensitive biomolecules.

Impact of Buffer on this compound Stability

The primary degradation pathway for the this compound in aqueous buffers is hydrolysis, which is significantly influenced by the pH of the solution. Higher pH values accelerate the rate of hydrolysis.

BufferpHEstimated Half-life (t½) of Pfp Ester
Phosphate-Buffered Saline (PBS)7.4Several hours to a day
Carbonate/Bicarbonate Buffer8.51 - 4 hours
Borate Buffer8.04 - 8 hours

Disclaimer: The half-life values are estimates intended to illustrate the trend of stability and should be experimentally verified for your specific conditions.

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Protein

This protocol outlines a general method for conjugating the this compound to a protein containing primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Add the desired molar excess of the Pfp ester solution to the protein solution while gently vortexing.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the conjugate using a suitable chromatography method to remove unreacted ester and byproducts.

Protocol 2: Monitoring Pfp Ester Stability by HPLC

This protocol provides a method to determine the hydrolytic stability of the this compound in a specific buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of the this compound in anhydrous DMSO or DMF.

  • Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

  • Analyze the samples by HPLC, monitoring the decrease in the peak corresponding to the intact Pfp ester.

  • Calculate the half-life of the ester by plotting the natural logarithm of the ester concentration versus time.

Visualizations

Hydrolysis_Pathway PfpEster This compound (Active) HydrolyzedProduct NHPI-PEG4-C2-Carboxylic Acid (Inactive) PfpEster->HydrolyzedProduct + H2O (pH dependent) Pentafluorophenol Pentafluorophenol PfpEster->Pentafluorophenol + H2O (pH dependent)

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow decision decision solution solution problem problem start Start Troubleshooting low_yield Low Conjugation Yield? start->low_yield check_ester Check Pfp Ester Storage & Handling low_yield->check_ester Yes success Problem Resolved low_yield->success No ester_ok Ester Handled Correctly? check_ester->ester_ok check_ph Verify Buffer pH (7.2-8.5) ph_ok pH in Optimal Range? check_ph->ph_ok check_buffer_composition Amine-free Buffer? buffer_ok Buffer is Amine-Free? check_buffer_composition->buffer_ok ester_ok->check_ph Yes improper_storage Improper Storage/ Handling ester_ok->improper_storage No ph_ok->check_buffer_composition Yes incorrect_ph Incorrect pH ph_ok->incorrect_ph No optimize_solubility Optimize Solubility (use anhydrous DMSO/DMF) buffer_ok->optimize_solubility Yes wrong_buffer Buffer Contains Amines buffer_ok->wrong_buffer No optimize_solubility->success improper_storage->check_ester incorrect_ph->check_ph wrong_buffer->check_buffer_composition

Caption: Troubleshooting workflow for low conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison of NHPI-PEG4-C2-Pfp and NHPI-PEG4-C2-NHS Esters for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the development of effective and stable Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of two prominent amine-reactive linkers: NHPI-PEG4-C2-Pfp ester and NHPI-PEG4-C2-NHS ester.

This comparison delves into the chemical properties, reaction efficiency, and stability of these linkers, supported by experimental data to inform the selection process for your ADC program.

Chemical Structures and Properties

Both linkers share a common core structure comprising an N-Hydroxyphthalimide (NHPI) group, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a C2 aliphatic chain. The key difference lies in the activated ester group used for conjugation to primary amines (such as the ε-amino group of lysine (B10760008) residues on an antibody).

FeatureThis compoundNHPI-PEG4-C2-NHS ester
Reactive Group Pentafluorophenyl (Pfp) esterN-Hydroxysuccinimide (NHS) ester
Molecular Formula C25H24F5NO9C23H28N2O11
Molecular Weight 577.45 g/mol 524.48 g/mol

Performance Comparison: Reactivity and Stability

The choice between a Pfp and an NHS ester has significant implications for the conjugation process and the stability of the resulting ADC.

Hydrolytic Stability

A critical challenge in bioconjugation is the hydrolysis of the active ester, which competes with the desired amidation reaction. Pfp esters are notably more resistant to hydrolysis in aqueous conditions compared to NHS esters.[1][2][3][4][5][6] This increased stability of the Pfp ester can lead to higher conjugation efficiency and reproducibility, as more of the linker remains active throughout the reaction.[1][6]

NHS esters, on the other hand, are highly susceptible to hydrolysis, especially at neutral to basic pH.[5] At a pH of 8, the half-life of an NHS ester can be in the order of minutes, necessitating careful control of reaction conditions and potentially requiring a larger excess of the linker-payload to achieve the desired drug-to-antibody ratio (DAR).[5]

ParameterThis compoundNHPI-PEG4-C2-NHS esterReference
Relative Hydrolytic Stability HigherLower[1][2][3][4][5][6]
Optimal pH for Conjugation 7.2 - 8.57.2 - 8.5[1]
Susceptibility to Hydrolysis at pH > 8 Less susceptibleHighly susceptible[5]
Reaction Kinetics and Selectivity

While both esters react with primary amines to form stable amide bonds, the reactivity profile of Pfp esters can offer distinct advantages. In a comparative study of antibody-fluorophore conjugates, the use of a Pfp ester resulted in preferential labeling of the light chain of the antibody.[2][7] This site-selective conjugation can lead to more homogeneous ADCs with improved properties, such as reduced aggregation and enhanced brightness in the case of fluorophore conjugates.[2][7]

The study highlighted that simply replacing the NHS ester with a Pfp ester dramatically increased the light-chain specificity, suggesting that the Pfp ester itself, rather than just the reaction conditions, is responsible for this enhanced selectivity.[2][7] This can be a significant advantage in ADC development, where a well-defined and consistent product is highly desirable.

Performance MetricThis compoundNHPI-PEG4-C2-NHS esterReference
Conjugation Selectivity Preferential light-chain labeling observedMore random labeling on heavy and light chains[2][7]
Resulting Conjugate Homogeneity Potentially higherLower[2][7]
Potential for Reduced Aggregation HigherLower[2][7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the generalized workflows for antibody conjugation and the competing hydrolysis reaction.

Conjugation_Workflow cluster_Pfp This compound Conjugation cluster_NHS NHPI-PEG4-C2-NHS Ester Conjugation Antibody (Lys-NH2) Antibody (Lys-NH2) ADC_Pfp ADC (Lys-NH-Linker-Payload) Antibody (Lys-NH2)->ADC_Pfp + Pfp-Linker-Payload (pH 7.2-8.5) Pfp-Linker-Payload Pfp-Linker-Payload Pfp-Linker-Payload->ADC_Pfp Pentafluorophenol Pentafluorophenol (byproduct) ADC_Pfp->Pentafluorophenol Antibody (Lys-NH2)_2 Antibody (Lys-NH2) ADC_NHS ADC (Lys-NH-Linker-Payload) Antibody (Lys-NH2)_2->ADC_NHS + NHS-Linker-Payload (pH 7.2-8.5) NHS-Linker-Payload NHS-Linker-Payload NHS-Linker-Payload->ADC_NHS N-Hydroxysuccinimide N-Hydroxysuccinimide (byproduct) ADC_NHS->N-Hydroxysuccinimide

Fig 1. Antibody conjugation workflow.

Hydrolysis_Comparison cluster_Pfp_hydrolysis Pfp Ester Hydrolysis cluster_NHS_hydrolysis NHS Ester Hydrolysis Pfp_Ester Pfp-Linker-Payload Hydrolyzed_Pfp Inactive Carboxylic Acid Pfp_Ester->Hydrolyzed_Pfp Slower rate H2O_Pfp H2O H2O_Pfp->Hydrolyzed_Pfp NHS_Ester NHS-Linker-Payload Hydrolyzed_NHS Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_NHS Faster rate, pH dependent H2O_NHS H2O H2O_NHS->Hydrolyzed_NHS

Fig 2. Competing hydrolysis reaction.

Experimental Protocols

The following are generalized protocols for antibody conjugation and subsequent analysis. Researchers should optimize these protocols for their specific antibody, payload, and linker.

Protocol 1: Antibody Conjugation

1. Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • This compound or NHPI-PEG4-C2-NHS ester dissolved in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography).

2. Procedure:

  • Prepare the antibody solution to a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the linker-payload in the organic solvent to a concentration of 10-20 mM.

  • Add the desired molar excess of the linker-payload solution to the antibody solution with gentle mixing.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC).

1. Materials:

  • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • HPLC system.

2. Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the different drug-loaded species using a gradient of Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • Calculate the weighted average DAR from the peak areas of the different species (unconjugated, DAR2, DAR4, etc.).

Protocol 3: In Vitro Plasma Stability Assay

1. Materials:

  • Purified ADC.

  • Human or mouse plasma.

  • Incubator at 37°C.

  • LC-MS/MS system for quantification of released payload.

2. Procedure:

  • Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, precipitate the plasma proteins (e.g., with acetonitrile).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Calculate the percentage of released drug over time to determine the stability of the ADC.

Conclusion

The selection between this compound and NHPI-PEG4-C2-NHS ester for ADC development should be based on a careful consideration of their respective properties. The this compound offers significant advantages in terms of higher hydrolytic stability, which can lead to more efficient and reproducible conjugations.[1][2][3][4][5][6] Furthermore, the potential for preferential light-chain labeling with the Pfp ester presents an opportunity for the development of more homogeneous and potentially more effective ADCs.[2][7]

While NHPI-PEG4-C2-NHS ester is a widely used and effective linker, researchers must be mindful of its susceptibility to hydrolysis and the potential for generating a more heterogeneous ADC product. For ADC programs where consistency, stability, and a well-defined final product are paramount, the this compound represents a compelling alternative. Experimental validation with the specific antibody and payload of interest is always recommended to determine the optimal linker for a given application.

References

PFP vs. NHS Esters: A Comparative Guide to Reactivity and Stability in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate active ester for amine modification is a critical step that dictates the efficiency, reproducibility, and ultimate success of bioconjugation and peptide synthesis. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability and reactivity. This guide provides an objective, data-driven comparison of PFP and NHS esters to inform the selection of the optimal reagent for your specific research needs.

Executive Summary

Pentafluorophenyl (PFP) esters exhibit greater resistance to hydrolysis and enhanced reactivity towards primary amines (aminolysis) when compared to N-hydroxysuccinimide (NHS) esters. This translates to more efficient and reliable conjugation reactions, particularly in the aqueous environments typically used for modifying biomolecules. The enhanced performance of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.

Quantitative Comparison of Reactivity and Stability

The following tables summarize key quantitative data comparing the performance of PFP and NHS esters. It is important to note that experimental conditions can significantly influence these values.

Parameter PFP Ester NHS Ester Conditions Key Finding
Hydrolytic Stability (Half-life) No detectable decomposition after 300 hours~140 hoursAqueous Acetonitrile (B52724)PFP ester is significantly more stable against hydrolysis.[1]
Aminolysis Reactivity (Pseudo-first-order rate constant, k') 2.46 x 10⁻¹ s⁻¹ (poly(pentafluorophenyl acrylate))3.49 x 10⁻³ s⁻¹ (poly(N-hydroxysuccinimide-4-vinyl benzoate))Reaction with 1-aminomethylpyrenePFP ester reacts significantly faster with amines.[2]
pH Dependence of NHS Ester Hydrolysis Half-life
pH Temperature Half-life (t½) Reference
7.00°C~5 hours[3]
8.0Room Temp.Minutes[4]
8.64°C10 minutes[3]
>8.0Not Specified< 15 minutes[5]
<6.5Not Specified> 2 hours[5]

Key Performance Characteristics

Enhanced Stability in Aqueous Media

A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions.[2] This competing reaction reduces the concentration of the active ester available for conjugation, often necessitating the use of a large excess of the labeling reagent. PFP esters, in contrast, demonstrate markedly lower rates of spontaneous hydrolysis, leading to more efficient and reproducible reactions.[2] This heightened stability is particularly advantageous when working with precious or limited quantities of biomolecules.

Superior Reactivity and Faster Reaction Kinetics

Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction with primary amines.[2] The electron-withdrawing properties of the pentafluorophenyl ring make the ester carbonyl carbon more susceptible to nucleophilic attack by the amine, resulting in faster amide bond formation.

Experimental Protocols

To facilitate a direct and objective comparison of PFP and NHS esters in your own laboratory setting, the following detailed experimental protocols are provided.

Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC

This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and NHS esters in an aqueous buffer.

Materials:

  • PFP ester and NHS ester of the same carboxylic acid (e.g., Biotin-PFP and Biotin-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5

  • Anhydrous, water-miscible organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare 10 mM stock solutions of each active ester in the anhydrous organic solvent.

  • Initiate the hydrolysis by diluting each active ester stock solution into the reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.

  • Immediately inject a sample (t=0) into the HPLC system.

  • Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm for NHS).

  • The mobile phase for HPLC can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Calculate the percentage of the remaining active ester at each time point.

  • Plot the natural logarithm of the active ester concentration versus time to determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) for each ester under each pH condition.

Protocol 2: Comparative Analysis of Aminolysis and Conjugation Efficiency

This protocol provides a method to compare the efficiency of PFP and NHS esters in conjugating to a model amine-containing molecule, such as a peptide or a protein.

Materials:

  • PFP ester and NHS ester of a reporter molecule (e.g., a fluorophore or biotin)

  • A model protein (e.g., Bovine Serum Albumin, BSA) or a peptide with a single primary amine

  • Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

  • Method for quantifying the degree of labeling (e.g., spectrophotometry for a fluorophore or a HABA assay for biotin)

Procedure:

  • Prepare a solution of the protein or peptide in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).

  • Prepare stock solutions of the PFP and NHS esters in an anhydrous, water-miscible organic solvent.

  • Add a defined molar excess (e.g., 5, 10, and 20-fold) of each active ester to separate aliquots of the protein/peptide solution.

  • Allow the reactions to proceed for a set amount of time (e.g., 1 hour) at room temperature.

  • Quench the reactions by adding the quenching solution.

  • Purify the conjugated protein/peptide from the excess reagent and byproducts using SEC or dialysis.

  • Determine the degree of labeling for each reaction condition using the appropriate quantification method.

  • Compare the conjugation efficiency of the different active esters at various molar excesses.

Visualizing the Reaction Pathways and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical reactions and a typical experimental workflow for comparing PFP and NHS esters.

G cluster_0 Amine Conjugation Pathways cluster_1 Competing Hydrolysis PFP_Ester R-CO-OPFP Amide_Bond_PFP R-CO-NH-Protein PFP_Ester->Amide_Bond_PFP Aminolysis NHS_Ester R-CO-ONHS Amide_Bond_NHS R-CO-NH-Protein NHS_Ester->Amide_Bond_NHS Aminolysis Primary_Amine H₂N-Protein Primary_Amine->Amide_Bond_PFP Primary_Amine->Amide_Bond_NHS PFP_Leaving_Group HO-PFP Amide_Bond_PFP->PFP_Leaving_Group NHS_Leaving_Group HO-NHS Amide_Bond_NHS->NHS_Leaving_Group PFP_Ester_H R-CO-OPFP Carboxylic_Acid_PFP R-COOH PFP_Ester_H->Carboxylic_Acid_PFP Hydrolysis NHS_Ester_H R-CO-ONHS Carboxylic_Acid_NHS R-COOH NHS_Ester_H->Carboxylic_Acid_NHS Hydrolysis Water H₂O Water->Carboxylic_Acid_PFP Water->Carboxylic_Acid_NHS G Start Prepare Ester Stock Solutions (PFP & NHS in DMF/DMSO) Prepare_Protein Prepare Protein Solution in Amine-Free Buffer Start->Prepare_Protein Reaction_Setup Set up Parallel Reactions (Varying Molar Excess) Prepare_Protein->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Quench Quench Reaction (e.g., Tris Buffer) Incubation->Quench Purification Purify Conjugate (SEC or Dialysis) Quench->Purification Analysis Analyze Degree of Labeling (e.g., Spectrophotometry) Purification->Analysis Comparison Compare Conjugation Efficiency Analysis->Comparison

References

PFP Esters: A Superior Alternative for Amine-Reactive Crosslinking in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and efficient conjugation of biomolecules is paramount. Pentafluorophenyl (PFP) esters have emerged as a superior class of amine-reactive crosslinkers, offering significant advantages in stability, reactivity, and overall performance compared to traditional reagents like N-hydroxysuccinimide (NHS) esters. This guide provides an objective comparison of PFP esters with other common amine-reactive crosslinkers, supported by quantitative data and detailed experimental protocols to inform your selection of the optimal reagent for your research needs.

PFP esters are highly reactive compounds used to form stable amide bonds with primary and secondary amines, which are readily available on proteins and other biomolecules.[1] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines, while also making the pentafluorophenolate a good leaving group.[2] This inherent reactivity, coupled with enhanced stability, translates to more efficient and reliable bioconjugation.

Performance Comparison: PFP Esters vs. Other Amine-Reactive Crosslinkers

The primary advantages of PFP esters lie in their increased stability towards hydrolysis and higher reactivity towards aminolysis, especially when compared to the widely used NHS esters.[2] This allows for more controlled and efficient conjugation reactions, particularly in the aqueous environments typically used for modifying sensitive biomolecules.[2][3]

Key Advantages of PFP Esters:
  • Greater Resistance to Hydrolysis: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that deactivates the crosslinker and reduces conjugation efficiency.[2][4] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible reactions, a crucial factor when working with precious or limited quantities of biomolecules.[4]

  • Faster Reaction Kinetics: Studies have demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction with amines.[2][4] This can lead to shorter reaction times and higher conjugation yields.

  • Reduced Side Reactions: The byproduct of the PFP ester reaction, pentafluorophenol, is less nucleophilic than N-hydroxysuccinimide, the byproduct of the NHS ester reaction. This minimizes the potential for side reactions where the byproduct could modify the target biomolecule.

Quantitative Data Summary

The following tables summarize the key performance differences between PFP esters and other common amine-reactive crosslinkers.

Parameter PFP Esters NHS Esters Imidoesters Isocyanates
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterImidoesterIsocyanate
Target Primary & Secondary AminesPrimary AminesPrimary AminesPrimary Amines, Hydroxyls, Sulfhydryls, etc.
Resulting Bond AmideAmideAmidineUrea
Optimal pH 7.2 - 8.5[5]7.2 - 8.5[6]8.0 - 10.0[6]8.0 - 9.0[2]
Bond Stability Very StableVery StableReversible at high pHStable

Table 1: General Properties of Common Amine-Reactive Crosslinkers

Crosslinker Condition Half-life (t½) Reference
PFP Ester Aqueous Acetonitrile (B52724)More stable than NHS Ester[5]
NHS Ester pH 7.0, 0°C4 - 5 hours[6]
NHS Ester pH 8.6, 4°C10 minutes[6]
NHS Ester pH 8.0Minutes[7]
Isocyanate Aqueous EnvironmentHighly susceptible to hydrolysis[2]

Table 2: Comparative Hydrolytic Stability

Crosslinker System Reactant Pseudo-first-order rate constant (k') Reference
Poly(pentafluorophenyl acrylate)1-aminomethylpyrene2.46 x 10⁻¹ s⁻¹[2]
Poly(N-hydroxysuccinimide-4-vinyl benzoate)1-aminomethylpyrene3.49 x 10⁻³ s⁻¹[2]

Table 3: Comparative Reaction Kinetics

Experimental Protocols

To facilitate a direct and objective comparison of PFP esters with other amine-reactive crosslinkers, the following detailed experimental protocols are provided.

Protocol 1: Comparative Analysis of Crosslinker Hydrolysis Rate by HPLC

This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP esters and NHS esters in an aqueous buffer.

Materials:

  • PFP ester and NHS ester of the same carboxylic acid (e.g., a biotinylated crosslinker)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate buffer, pH 8.5

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Prepare 10 mM stock solutions of each crosslinker in the organic solvent.

  • Initiate the hydrolysis by diluting each stock solution into the reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.

  • Immediately inject a sample (t=0) into the HPLC system.

  • Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Monitor the decrease in the active ester peak and the increase in the hydrolyzed carboxylic acid peak by UV absorbance (e.g., 260 nm for NHS).

  • Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) for the mobile phase.

  • Calculate the percentage of the remaining active ester at each time point.

  • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life for each crosslinker under each buffer condition.

Protocol 2: Comparative Analysis of Conjugation Efficiency

This protocol details a method to compare the efficiency of PFP esters and NHS esters in conjugating to a model protein.

Materials:

  • Model protein with primary amines (e.g., Bovine Serum Albumin - BSA) in an amine-free buffer (e.g., PBS, pH 7.4)

  • PFP ester and NHS ester of a reporter molecule (e.g., a fluorescent dye)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

  • Spectrophotometer or fluorometer to quantify the reporter molecule

Procedure:

  • Prepare a 1 mg/mL solution of the model protein in the reaction buffer.

  • Prepare 10 mM stock solutions of the PFP ester and NHS ester in the organic solvent.

  • Set up parallel reactions for each crosslinker. Add a 10-fold molar excess of the crosslinker stock solution to the protein solution.

  • Incubate the reactions at room temperature for 1 hour.

  • Quench the reactions by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the protein conjugates using a size-exclusion chromatography column to remove excess, unreacted crosslinker.

  • Quantify the amount of conjugated reporter molecule using spectrophotometry or fluorometry.

  • Determine the degree of labeling (DOL) for each conjugate by calculating the molar ratio of the reporter molecule to the protein.

  • Compare the DOL values to assess the relative conjugation efficiency of the PFP and NHS esters.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate a typical experimental workflow for studying protein-protein interactions using amine-reactive crosslinkers and a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common area of investigation where such crosslinkers are employed.

G cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_analysis Analysis Protein_A Protein A Incubate Incubate to allow interaction Protein_A->Incubate Protein_B Protein B Protein_B->Incubate Add_Crosslinker Add Amine-Reactive Crosslinker (e.g., PFP ester) Incubate->Add_Crosslinker Quench Quench Reaction Add_Crosslinker->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry Quench->Mass_Spec Identify_PPI Identify Protein-Protein Interaction SDS_PAGE->Identify_PPI Mass_Spec->Identify_PPI

Caption: Experimental workflow for studying protein-protein interactions.

EGFR_Signaling EGF EGF EGFR_dimer EGFR Dimer (Crosslinkable Target) EGF->EGFR_dimer Binds & Induces Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response

Caption: Simplified EGFR signaling pathway highlighting receptor dimerization.

Conclusion

The evidence strongly supports the superiority of pentafluorophenyl esters over other amine-reactive crosslinkers, particularly NHS esters, for a wide range of bioconjugation applications.[2] Their enhanced stability towards hydrolysis and greater reactivity in aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[2][4] For researchers and drug development professionals seeking to optimize their conjugation protocols, PFP esters represent a robust and reliable choice that can accelerate discovery and development in the life sciences.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Conjugated with NHPI-PEG4-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of NHPI-PEG4-C2-Pfp ester for peptide conjugation and subsequent mass spectrometry analysis, relative to commonly used alternatives such as N-hydroxysuccinimide (NHS) esters. This document outlines the underlying chemistry, experimental protocols, and expected mass spectrometry outcomes to aid researchers in selecting the optimal reagents and methodologies for their specific applications, including the development of antibody-drug conjugates (ADCs).

Performance Comparison: this compound vs. Alternatives

The selection of a conjugation reagent is critical for the successful and efficient labeling of peptides. Pentafluorophenyl (Pfp) esters, such as the this compound, have emerged as a superior alternative to the more traditional N-hydroxysuccinimide (NHS) esters for amine-reactive conjugations. The primary advantages of Pfp esters lie in their enhanced stability and reactivity.

Pfp esters exhibit a greater resistance to hydrolysis in aqueous solutions compared to NHS esters.[1] This increased stability is particularly beneficial when working with valuable or limited quantities of biomolecules, as it minimizes the loss of the reactive ester to competing hydrolysis reactions, leading to more efficient and reproducible conjugations.[1]

Furthermore, kinetic studies have demonstrated the superior reactivity of Pfp esters in aminolysis, the desired reaction with the primary amines of peptides (N-terminus and lysine (B10760008) side chains).[1] This faster reaction kinetic can lead to shorter reaction times and higher conjugation yields. Some studies have also indicated that Pfp esters can offer preferential labeling of light-chain lysines in antibodies compared to NHS esters, which tend to label heavy-chain lysines more readily. This selectivity can be advantageous in the development of more homogeneous antibody-drug conjugates.

Quantitative Comparison of Pfp and NHS Esters
FeaturePfp EstersNHS EstersReferences
Hydrolytic Stability More stable in aqueous solutionsLess stable, more prone to hydrolysis[1]
Reactivity with Amines More reactive, faster kineticsLess reactive[1]
Optimal Reaction pH 7.2 - 8.57.2 - 8.5
Selectivity (Antibodies) Can show preference for light-chain lysinesOften favors heavy-chain lysines

Experimental Protocols

Peptide Conjugation with this compound

This protocol outlines the general steps for conjugating a peptide with the this compound.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis device for purification

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Pfp Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the Pfp ester solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To terminate the reaction, add the Quenching Buffer to a final concentration of 50 mM.

  • Purification: Remove excess, unreacted Pfp ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Mass Spectrometry Analysis of Conjugated Peptides

This protocol provides a general workflow for the LC-MS/MS analysis of peptides conjugated with this compound.

Materials:

  • Purified NHPI-PEG4-C2-conjugated peptide

  • LC-MS grade water, acetonitrile, and formic acid

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dilute the purified conjugated peptide in an appropriate solvent for LC-MS analysis (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan mass spectra over a mass range appropriate for the expected mass of the conjugated peptide (e.g., m/z 400-2000).

    • MS/MS Scans: Use data-dependent acquisition to select the most abundant precursor ions from the MS1 scan for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Expected Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of the conjugated peptide is crucial for confirming the success of the conjugation and for peptide sequencing. Based on studies of N-substituted phthalimide (B116566) derivatives, a characteristic fragmentation pattern is expected for peptides conjugated with the this compound.

Upon collision-induced dissociation (CID), in addition to the expected b- and y-type fragment ions from the peptide backbone, a characteristic neutral loss of the N-hydroxyphthalimide (NHPI) moiety is anticipated. The loss of the NHPI mother nucleus has been observed in the mass spectrometric analysis of N-substituted phthalimide derivatives. This specific fragmentation can serve as a diagnostic marker for the presence of the NHPI-containing linker on the peptide.

The PEG4 portion of the linker may also exhibit characteristic fragmentation, typically involving the neutral loss of ethylene (B1197577) glycol units (44 Da).

Visualizing the Workflow and Concepts

experimental_workflow cluster_conjugation Peptide Conjugation cluster_analysis Mass Spectrometry Analysis Peptide Peptide Solution Reaction Conjugation Reaction (1-4h, RT) Peptide->Reaction Pfp_Ester This compound Solution Pfp_Ester->Reaction Purification Purification (Desalting/Dialysis) Reaction->Purification LC_Separation LC Separation (C18 Column) Purification->LC_Separation Conjugated Peptide ESI_MS ESI-MS Analysis LC_Separation->ESI_MS MSMS_Fragmentation MS/MS Fragmentation (CID/HCD) ESI_MS->MSMS_Fragmentation Data_Analysis Data Analysis MSMS_Fragmentation->Data_Analysis

Caption: Experimental workflow for peptide conjugation and mass spectrometry analysis.

linker_comparison cluster_advantages Advantages of Pfp Ester Pfp_Ester Pfp Ester Higher_Stability Higher Hydrolytic Stability Pfp_Ester->Higher_Stability leads to Higher_Reactivity Faster Reaction Kinetics Pfp_Ester->Higher_Reactivity exhibits Improved_Selectivity Potential for Light-Chain Selectivity Pfp_Ester->Improved_Selectivity may offer NHS_Ester NHS Ester

Caption: Key advantages of Pfp esters over NHS esters for peptide conjugation.

fragmentation_pathway Conjugated_Peptide [Peptide-NH-CO-C2-PEG4-NHPI + H]+ Peptide_Backbone_Fragments b- and y-ions Conjugated_Peptide->Peptide_Backbone_Fragments Peptide Fragmentation NHPI_Loss [Peptide-NH-CO-C2-PEG4 + H]+ Conjugated_Peptide->NHPI_Loss Characteristic Linker Fragmentation PEG_Fragments Neutral loss of (C2H4O)n Conjugated_Peptide->PEG_Fragments PEG Fragmentation

Caption: Expected fragmentation of an this compound conjugated peptide in MS/MS.

References

In Vitro Stability of Antibody-Drug Conjugates: A Comparative Guide to NHPI-PEG4-C2-Pfp Ester and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). An ideal linker must remain robust in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently liberate the cytotoxic agent within the target cancer cell. This guide provides a comparative analysis of the in vitro stability of ADCs featuring the NHPI-PEG4-C2-Pfp ester linker and other commonly employed linker technologies. While direct quantitative in vitro stability data for the this compound linker is limited in publicly available literature, this guide leverages data on the foundational Pfp (pentafluorophenyl) ester chemistry and compares it with established linker systems.

Comparative Stability of ADC Linkers

The in vitro stability of an ADC is a critical parameter assessed during preclinical development. The following tables summarize the stability profiles of different linker technologies based on published data.

Table 1: In Vitro Plasma Stability of Various ADC Linker Technologies

Linker TypeChemistryStability in Human PlasmaKey Characteristics
This compound EsterData not publicly available. Pfp esters are generally more resistant to hydrolysis than NHS esters.[1]The PEG4 spacer is intended to improve hydrophilicity. Stability is influenced by steric hindrance around the ester bond.[2]
Maleimide-based (e.g., SMCC) Thioether (non-cleavable)High stability. A Cys-linked MMAE ADC showed <0.01% MMAE release over 7 days.[3]Susceptible to retro-Michael reaction leading to payload exchange with albumin, though this can be mitigated by linker design.[4]
Valine-Citrulline (VC)-PABC Peptide (cleavable)High stability in human and monkey plasma with <1% MMAE release after 6 days.[3] Lower stability in rodent plasma.[3][5]Specifically cleaved by lysosomal proteases like Cathepsin B.[5]
Hydrazone Hydrazone (pH-sensitive)Moderately stable at physiological pH (~7.4), but hydrolyzes in the acidic environment of endosomes and lysosomes.Stability is pH-dependent.
Disulfide Disulfide (reducible)Stable in circulation, but readily cleaved in the reducing intracellular environment.Cleavage is triggered by high concentrations of glutathione (B108866) in the cytoplasm.
β-Glucuronide Glucuronide (enzymatic)High plasma stability.Cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor types.

Table 2: Comparative Hydrolytic Stability of Active Esters

While not direct ADC stability data, the hydrolytic stability of the active ester used for conjugation provides insights into the linker's intrinsic stability.

Active EsterHalf-life in Aqueous AcetonitrileRelative Stability
Pentafluorophenyl (Pfp) Ester ~1 hourMore stable
N-Hydroxysuccinimide (NHS) Ester ~10-20 minutesLess stable

This data is based on a comparative study and serves as a general indicator of hydrolytic stability.[2]

Experimental Protocols

Accurate assessment of in vitro stability is crucial for ADC development. The following are detailed protocols for key stability assays.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma from various species and determine the rate of payload deconjugation.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or Protein G magnetic beads

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS system (e.g., Q-TOF or Orbitrap) for intact mass analysis

  • SPE (Solid Phase Extraction) cartridges for free payload analysis

  • LC-MS/MS system for free payload quantification

Procedure:

  • Spike the ADC into plasma from each species at a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

  • Immediately freeze the collected aliquots at -80°C until analysis.

  • Analysis of Intact ADC (Drug-to-Antibody Ratio - DAR): a. Thaw the plasma samples on ice. b. Purify the ADC from the plasma using Protein A or G magnetic beads. c. Wash the beads to remove non-specifically bound proteins. d. Elute the ADC and neutralize the eluate. e. Analyze the purified ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.

  • Analysis of Free Payload: a. Thaw the plasma samples on ice. b. Precipitate the plasma proteins using a cold organic solvent (e.g., acetonitrile). c. Centrifuge to pellet the precipitated proteins. d. Collect the supernatant containing the free payload. e. Further purify and concentrate the free payload using SPE. f. Quantify the free payload using a validated LC-MS/MS method.

In Vitro Lysosomal Stability Assay

Objective: To assess the stability of the ADC linker and the efficiency of payload release in a simulated lysosomal environment.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Isolated liver lysosomes (from rat or human)

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Cysteine (to activate cathepsins)

  • Incubator at 37°C

  • LC-MS/MS system for payload and metabolite analysis

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 50 µg/mL), isolated lysosomes, and cysteine in the lysosomal assay buffer.

  • Incubate the reaction mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge to pellet the protein and debris.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the released payload and any linker-payload metabolites.

Visualizing Experimental Workflows and Linker Structure

ADC_Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis ADC ADC Incubation Incubate at 37°C ADC->Incubation Plasma Plasma (Human, Mouse, etc.) Plasma->Incubation Timepoints Collect Aliquots at Timepoints Incubation->Timepoints Purification Affinity Purification Timepoints->Purification Extraction Protein Precipitation & SPE Timepoints->Extraction DAR_Analysis Intact ADC Analysis (DAR) LC-MS Free_Payload_Analysis Free Payload Analysis LC-MS/MS Purification->DAR_Analysis Extraction->Free_Payload_Analysis

Workflow for In Vitro Plasma Stability Assay.

ADC_Lysosomal_Stability_Workflow cluster_prep Incubation cluster_analysis Analysis ADC ADC Incubation Incubate at 37°C, pH 5.0 ADC->Incubation Lysosomes Isolated Lysosomes Lysosomes->Incubation Timepoints Collect Aliquots at Timepoints Incubation->Timepoints Quench Quench Reaction Timepoints->Quench Analysis Analyze Supernatant (Released Payload & Metabolites) LC-MS/MS Quench->Analysis

Workflow for In Vitro Lysosomal Stability Assay.

References

The Balancing Act: A Comparative Analysis of PEG Linker Length in ADC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a complex endeavor where the linker plays a pivotal role in therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a critical component for modulating the physicochemical and pharmacological properties of ADCs. This guide provides a comprehensive comparison of different PEG linker lengths, supported by experimental data, to inform the selection of optimal linkers for enhanced ADC efficacy and safety.

The inclusion of PEG linkers in ADCs addresses several challenges, particularly the hydrophobicity of many potent cytotoxic payloads. Hydrophobic drugs can lead to ADC aggregation and rapid clearance from circulation, compromising their therapeutic potential.[1][2] Hydrophilic PEG linkers can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without negatively impacting the ADC's properties.[3][4] However, the length of the PEG chain is a critical parameter that must be carefully optimized, as it creates a trade-off between improved pharmacokinetics and potential reductions in potency.[1][3]

Comparative Analysis of PEG Linker Length on ADC Performance

The selection of a PEG linker necessitates a careful balance between enhancing pharmacokinetic (PK) properties and maintaining robust cytotoxic activity. The following tables summarize quantitative data from various preclinical studies, offering a comparative view of key performance metrics across different PEG linker lengths. It is important to note that direct comparisons can be challenging as the data is synthesized from studies using different antibodies, payloads, and experimental models.[3]

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Linker (Number of PEG units)ADC TargetCell LineIC50 (nM)Reference
Non-PEGylatedCD30Karpas 299~1[5]
PEG2CD30Karpas 299~1[5]
PEG4CD30Karpas 299~1[5]
PEG8CD30Karpas 299~1[5]
PEG12CD30Karpas 299~1[5]
PEG24CD30Karpas 299~1[5]
No PEGHER2NCI-N87~0.1[6]
4 kDa PEGHER2NCI-N87~0.65 (6.5-fold increase)[6]
10 kDa PEGHER2NCI-N87~2.25 (22.5-fold increase)[6]

Note: In some studies, the inclusion of PEG linkers of varying lengths had no significant effect on the in vitro potency of the conjugates, with comparable IC50 values observed.[5][7] However, other studies have shown that longer PEG chains can lead to a reduction in in vitro cytotoxicity.[6][7]

Table 2: Impact of PEG Linker Length on Pharmacokinetics (Plasma Half-life and Clearance)

Linker (Number of PEG units)Animal ModelHalf-life (t1/2)Clearance RateReference
Non-PEGylatedRat-High[5][8]
PEG2Rat-High[5]
PEG4Rat-Moderately High[5]
PEG8RatLongerSlower (Threshold reached)[5][9]
PEG12RatLongerSlower[5][9]
PEG24RatLongestSlowest[5][9]
No PEGMouse19.6 min-[6]
4 kDa PEGMouseSignificantly Improved-[6]
10 kDa PEGMouseSignificantly Improved-[6]

Note: A clear trend is observed where increasing PEG linker length generally leads to a longer plasma half-life and reduced clearance.[3][9] A threshold effect has been reported, where a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage in some cases.[3][9]

Table 3: Impact of PEG Linker Length on In Vivo Antitumor Efficacy

Linker (Number of PEG units)Tumor ModelEfficacy OutcomeReference
Non-PEGylatedL540cy Xenograft11% decrease in tumor weight[10]
PEG2L540cy Xenograft35-45% decrease in tumor weight[10]
PEG4L540cy Xenograft35-45% decrease in tumor weight[10]
PEG8L540cy Xenograft75-85% reduction in tumor weight[10]
PEG12L540cy Xenograft75-85% reduction in tumor weight[10]
PEG24L540cy Xenograft75-85% reduction in tumor weight[10]

Note: The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.[7][10] The in vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen.[3]

Experimental Protocols

Detailed methodologies are crucial for the rational design and evaluation of ADCs with varying PEG linker lengths. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay
  • Cell Culture: Culture cancer cell lines expressing the target antigen in the appropriate growth medium.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in the culture medium. Remove the existing medium from the wells and add the ADC solutions. Include an untreated control group.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Use healthy mice or rats for the study.

  • ADC Administration: Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software.

In Vivo Antitumor Efficacy Study (Xenograft Model)
  • Tumor Model: Subcutaneously implant human tumor xenografts that express the target antigen into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADCs with different PEG linkers). Administer the different ADC constructs, typically via intravenous injection, at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizing ADC Mechanisms and Workflows

To better understand the processes involved in ADC development and function, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.

ADC_Mechanism_of_Action ADC ADC in Circulation TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Binding Internalization Internalization TumorCell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

Caption: General Mechanism of Action of an Antibody-Drug Conjugate.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) PK_Study Pharmacokinetic Study (t1/2, Clearance) Cytotoxicity->PK_Study Efficacy_Study Antitumor Efficacy (Xenograft Model) PK_Study->Efficacy_Study ADC_Design ADC Design & Synthesis (Varying PEG Length) ADC_Design->Cytotoxicity

References

Characterization of drug-to-antibody ratio with NHPI-PEG4-C2-Pfp ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of antibody-drug conjugate (ADC) development, accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that profoundly influences therapeutic efficacy, safety, and pharmacokinetic profiles. The linker, such as the hydrophilic NHPI-PEG4-C2-Pfp ester, plays a crucial role in the stability and properties of the ADC, making robust analytical characterization essential. This guide provides an objective comparison of the primary analytical techniques for DAR characterization, complete with experimental protocols and data to aid in method selection for ADCs, including those synthesized with PEGylated linkers.

Comparison of Key Methods for DAR Determination

The selection of an analytical method for DAR determination is contingent on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine), the physicochemical properties of the payload, and the required level of analytical detail. The three most widely employed methods are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

MethodPrincipleAdvantagesLimitationsIdeal For
UV/Vis Spectroscopy Measures absorbance at two distinct wavelengths to quantify the antibody and drug concentrations based on their unique extinction coefficients.[2]Simple, rapid, and requires minimal sample preparation.[3]Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the absorbance spectra of the drug and antibody overlap significantly.[3]Rapid estimation of average DAR for in-process control and routine analysis.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity, which increases with the number of conjugated hydrophobic payloads.[4]Provides detailed information on the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).[3] Analysis is performed under non-denaturing conditions, preserving the ADC's native structure.[5]May require extensive method development to optimize salt gradients for different ADCs.[3] Not ideal for lysine-conjugated ADCs due to their heterogeneous nature.[2]Detailed characterization of cysteine-conjugated ADCs, providing both average DAR and drug-load distribution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Directly measures the mass of the intact ADC or its subunits (light and heavy chains) to determine the number of conjugated payloads.[6]Provides highly accurate mass measurements and can identify different drug-loaded species and other modifications.[3] Can be used for both cysteine and lysine-conjugated ADCs.[7]Can be complex and requires specialized instrumentation.[3] The high organic solvent content in reversed-phase LC can denature cysteine-conjugated ADCs.[8]Comprehensive characterization of all ADC types, providing precise mass information and distribution of drug-loaded species.

Supporting Experimental Data

Comparative studies have demonstrated excellent agreement between orthogonal methods for DAR characterization. For instance, an analysis of three batches of a cysteine-conjugated ADC with low, medium, and high drug loads showed a strong correlation between the DAR values obtained by HIC and native size-exclusion chromatography-mass spectrometry (SEC-MS).

SampleTotal Average DAR (HIC)Total Average DAR (Native SEC-MS)
Low Drug Load2.832.72
Medium Drug Load4.444.40
High Drug Load5.975.97

Data adapted from a study by Waters Corporation, demonstrating the consistency of DAR measurements across different analytical platforms.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

UV/Vis Spectroscopy Protocol

This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug.[]

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the free drug (ε_Drug) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max).

  • Measure ADC Absorbance: Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280) and at the drug's λ_max (A_λmax).

  • Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]):

    [Ab] = (A_280 * ε_Drug,λmax - A_λmax * ε_Drug,280) / (ε_Ab,280 * ε_Drug,λmax - ε_Ab,λmax * ε_Drug,280)

    [Drug] = (A_λmax * ε_Ab,280 - A_280 * ε_Ab,λmax) / (ε_Drug,λmax * ε_Ab,280 - ε_Drug,280 * ε_Ab,λmax)

  • Calculate DAR: The average DAR is the ratio of the molar concentration of the drug to that of the antibody:

    DAR = [Drug] / [Ab]

Hydrophobic Interaction Chromatography (HIC) Protocol

HIC separates ADC species based on hydrophobicity under non-denaturing conditions.[5]

  • Column: TSKgel Butyl-NPR, 4.6 mm × 10 cm L[10]

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0[10]

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol[10]

  • Gradient: A linear gradient from 0% to 100% B over 20 minutes.[10]

  • Flow Rate: 0.5 mL/min[10]

  • Detection: UV at 280 nm[10]

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Data Analysis: Calculate the weighted average DAR using the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.) from the chromatogram.[]

    DAR = (Σ (%Area_i * DAR_i)) / (Σ %Area_i)

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS provides direct mass measurement of the ADC species. The following is a general protocol for native SEC-MS.

  • Column: Size-Exclusion Chromatography (SEC) column suitable for native protein analysis.

  • Mobile Phase: 50 mM Ammonium Acetate in water.

  • Sample Preparation: The ADC sample is diluted in the mobile phase. For analysis of subunits, the ADC may be reduced with a reagent like dithiothreitol (B142953) (DTT) prior to analysis.[6]

  • Mass Spectrometry: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.[11] The number of conjugated drugs is determined by the mass difference between the ADC species and the unconjugated antibody. The average DAR is calculated based on the relative abundance of each species.[6]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each DAR characterization method.

cluster_0 UV/Vis Spectroscopy Workflow Determine Extinction Coefficients Determine Extinction Coefficients Measure ADC Absorbance Measure ADC Absorbance Determine Extinction Coefficients->Measure ADC Absorbance Calculate Concentrations Calculate Concentrations Measure ADC Absorbance->Calculate Concentrations Calculate Average DAR Calculate Average DAR Calculate Concentrations->Calculate Average DAR cluster_1 Hydrophobic Interaction Chromatography (HIC) Workflow Prepare ADC Sample Prepare ADC Sample HIC Separation HIC Separation Prepare ADC Sample->HIC Separation UV Detection (280 nm) UV Detection (280 nm) HIC Separation->UV Detection (280 nm) Peak Integration Peak Integration UV Detection (280 nm)->Peak Integration Calculate Weighted Average DAR Calculate Weighted Average DAR Peak Integration->Calculate Weighted Average DAR cluster_2 Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow Prepare ADC Sample (Intact or Reduced) Prepare ADC Sample (Intact or Reduced) LC Separation (e.g., SEC or RP-LC) LC Separation (e.g., SEC or RP-LC) Prepare ADC Sample (Intact or Reduced)->LC Separation (e.g., SEC or RP-LC) Mass Spectrometry Analysis Mass Spectrometry Analysis LC Separation (e.g., SEC or RP-LC)->Mass Spectrometry Analysis Spectral Deconvolution Spectral Deconvolution Mass Spectrometry Analysis->Spectral Deconvolution Determine DAR and Distribution Determine DAR and Distribution Spectral Deconvolution->Determine DAR and Distribution

References

Benchmarking NHPI-PEG4-C2-Pfp Ester: A Comparative Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in defining the efficacy and safety of these targeted therapies. Non-cleavable linkers, which release their cytotoxic payload upon lysosomal degradation of the antibody, offer enhanced plasma stability and a reduced risk of off-target toxicity compared to their cleavable counterparts.[1][2][3] This guide provides a comprehensive comparison of the novel NHPI-PEG4-C2-Pfp ester linker against established non-cleavable linkers, namely Maleimidocaproyl (MC) and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC).

Understanding the Components: Structure and Functionality

The performance of a non-cleavable linker is dictated by its constituent parts. The this compound combines several advantageous features:

  • Pentafluorophenyl (Pfp) Ester: This amine-reactive group facilitates the conjugation of the linker to lysine (B10760008) residues on the monoclonal antibody. Pfp esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, potentially leading to more efficient and controlled conjugation reactions.[4]

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer enhances the hydrophilicity of the linker. This is crucial for improving the solubility and pharmacokinetic properties of the resulting ADC, particularly when conjugating hydrophobic payloads.[1][5][6] PEGylation can also shield the payload from the microenvironment, potentially reducing aggregation and immunogenicity.[7]

  • N-Hydroxyphtalimide (NHPI) Group: While the primary function of the core structure is to connect the PEG spacer to the payload, the specific chemistry can influence the overall stability and properties of the linker-drug complex.

  • C2 Alkyl Chain: A short alkyl chain provides spacing between the PEG moiety and the payload attachment point.

Comparative Analysis of Non-Cleavable Linkers

FeatureThis compoundMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)MC (Maleimidocaproyl)
Antibody Conjugation Chemistry Pfp ester (reacts with lysines)NHS ester (reacts with lysines)Maleimide (reacts with cysteines)
Spacer PEG4 (hydrophilic)Cyclohexane (hydrophobic)Caproyl (hydrophobic)
Expected Plasma Stability High (characteristic of non-cleavable linkers)High (clinically validated with Kadcyla®)[8]High
Solubility Enhanced due to PEG4 spacerLower, more hydrophobicLower, more hydrophobic
Potential for Aggregation Reduced due to PEG4 spacerHigher potential with hydrophobic payloadsHigher potential with hydrophobic payloads
Payload Release Mechanism Lysosomal degradation of the antibodyLysosomal degradation of the antibodyLysosomal degradation of the antibody

Experimental Protocols for Benchmarking

To empirically compare the performance of this compound against other non-cleavable linkers, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[6][9][10][11]

Protocol Outline:

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different linkers and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

    • XTT Assay: Add the XTT reagent mixture (containing an electron-coupling agent) to each well and incubate for 2-4 hours. Viable cells will reduce the XTT to a soluble orange formazan product.[9]

  • Data Acquisition:

    • MTT Assay: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at ~570 nm.[9]

    • XTT Assay: Directly measure the absorbance of the soluble formazan at ~450 nm.[9]

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

In Vitro Plasma Stability Assay (LC-MS based)

This assay evaluates the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.[1][5][12][13][14][15][16][17]

Protocol Outline:

  • ADC Incubation: Incubate the ADCs in plasma (e.g., human, mouse, rat) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an antibody-specific capture reagent (e.g., anti-human IgG beads).

    • Elution: Elute the captured ADC under denaturing conditions.

  • LC-MS Analysis:

    • Analyze the intact ADC using liquid chromatography coupled with mass spectrometry (LC-MS).

    • Determine the drug-to-antibody ratio (DAR) at each time point by deconvoluting the mass spectra.

  • Data Analysis: Plot the average DAR against time to determine the rate of drug deconjugation and the half-life of the ADC in plasma.

Visualizing the Mechanism of Action and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in the action of ADCs with non-cleavable linkers and common cytotoxic payloads.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload-Linker- Amino Acid Lysosome->Payload 4. Antibody Degradation & Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate with a non-cleavable linker.

Microtubule_Inhibition cluster_cell Cellular Processes cluster_effect Effect of Payload Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Mitotic Spindle Payload Auristatin or Maytansinoid Payload Payload->Tubulin Inhibition Inhibition of Microtubule Assembly Apoptosis Apoptosis Arrest Mitotic Arrest

Caption: Inhibition of microtubule dynamics by auristatin or maytansinoid payloads.

Conclusion

The this compound represents a promising non-cleavable linker for the development of next-generation ADCs. Its design incorporates features aimed at improving conjugation efficiency, solubility, and pharmacokinetic properties. While direct comparative data is currently limited, the principles of its chemical components suggest potential advantages over traditional non-cleavable linkers. The experimental protocols outlined in this guide provide a framework for a thorough and objective comparison of its performance against other linkers, enabling researchers to make data-driven decisions in the design and optimization of novel antibody-drug conjugates. As with any ADC development, the optimal linker choice will ultimately depend on the specific antibody, payload, and target indication.[15]

References

Safety Operating Guide

Proper Disposal of NHPI-PEG4-C2-Pfp Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of NHPI-PEG4-C2-Pfp ester, a linker commonly used in the development of antibody-drug conjugates (ADCs). While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it is imperative to follow established laboratory protocols for chemical waste management to minimize any potential risks.[1]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2]

II. Summary of Key Chemical Information

For quick reference, the following table summarizes essential information for this compound.

PropertyValueSource
Chemical Name This compoundMedChemExpress
CAS Number 2101206-46-4[1]
Hazard Classification Not a hazardous substance or mixture[1]
Primary Route of Exposure Inhalation, skin contact, eye contact[1]
Recommended Storage -20°C in a tightly sealed containerMedChemExpress

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3][4] Incompatible chemicals can react violently or produce hazardous gases.[5]

2. Containerization:

  • Use a chemically compatible and leak-proof container for waste collection.[4] The original container, if in good condition, is an ideal choice.[5]

  • Ensure the container is properly sealed to prevent spills or the release of vapors.[3]

3. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound".

  • Include any other information required by your institution, such as the date of accumulation and the responsible researcher's name.

4. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][5]

  • The SAA should be a secure, well-ventilated area away from general laboratory traffic.

5. Disposal Request:

  • Once the waste container is full or is no longer needed, contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.[3]

  • Do not dispose of this compound down the sink or in the regular trash.[6][7] Even non-hazardous chemicals can be harmful to the environment if not disposed of correctly.

6. Decontamination of Empty Containers:

  • An empty container that held this compound should be managed as chemical waste. If institutional policy allows for the disposal of "empty" containers in regular trash, they must be thoroughly decontaminated first.

  • A common procedure is to triple-rinse the container with a suitable solvent that can dissolve the compound. The resulting rinseate must be collected and disposed of as hazardous waste.[6]

  • After decontamination, deface or remove the original label before disposing of the container according to your institution's guidelines.[6]

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal start Start: Disposal Required ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood identify_waste Identify and Segregate Waste fume_hood->identify_waste containerize Use Labeled, Compatible Container identify_waste->containerize store_waste Store in Satellite Accumulation Area (SAA) containerize->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs decontaminate Triple-Rinse Empty Containers contact_ehs->decontaminate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container end End: Safe and Compliant Disposal dispose_container->end

Caption: Disposal Workflow for this compound

This workflow diagram outlines the key stages for the safe and compliant disposal of this compound, from initial preparation and handling to final disposal through institutional environmental health and safety channels.

References

Safeguarding Your Research: A Comprehensive Guide to Handling NHPI-PEG4-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling NHPI-PEG4-C2-Pfp ester, a linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these protocols will help safeguard personnel and maintain the integrity of your experiments.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the recommended personal protective equipment to be used during the handling of this compound. Consistent and correct use of PPE is a critical component of laboratory safety.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Eye Protection: Safety goggles with side-shields[1] - Hand Protection: Protective gloves (e.g., nitrile)[1] - Body Protection: Impervious laboratory coat[1] - Respiratory Protection: Suitable respirator to avoid dust inhalation[1]
Dissolving and Solution Handling - Eye Protection: Safety goggles with side-shields[1] - Hand Protection: Protective gloves (e.g., nitrile)[1] - Body Protection: Impervious laboratory coat[1] - Work Area: Use in an area with appropriate exhaust ventilation[1]
Reaction and Quenching - Eye Protection: Safety goggles with side-shields[1] - Hand Protection: Protective gloves (e.g., nitrile)[1] - Body Protection: Impervious laboratory coat[1] - Work Area: Ensure adequate ventilation and have a safety shower and eye wash station accessible[1]
Spill Cleanup - Eye Protection: Safety goggles with side-shields[1] - Hand Protection: Protective gloves (e.g., nitrile)[1] - Body Protection: Impervious clothing[1] - Respiratory Protection: Suitable respirator[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

To ensure both safety and experimental success, a structured approach to handling this compound is essential. The following diagram illustrates the recommended workflow from preparation to disposal.

prep Preparation weigh Weighing prep->weigh Wear Full PPE dissolve Dissolving weigh->dissolve Use Anhydrous Solvent (DMSO or DMF) react Reaction dissolve->react Prepare Immediately Before Use quench Quenching react->quench Use Tris Buffer for Excess Reagent dispose Disposal quench->dispose Follow Disposal Plan

Caption: Safe handling workflow for this compound.

Experimental Protocols: Key Considerations

Storage and Stability:

Pentafluorophenyl (PFP) esters like this compound are known to be moisture-sensitive.[2][3] To maintain its reactivity, the compound should be stored at -20°C with a desiccant.[2][3] Before use, it is imperative to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[2]

Solution Preparation:

Due to the susceptibility of the PFP ester to hydrolysis, solutions should be prepared immediately before use.[2][3] It is not recommended to prepare stock solutions for storage as the ester can degrade over time, rendering it non-reactive.[2][3] Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for dissolving PFP esters.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following table provides a step-by-step plan for the disposal of this compound and associated waste.

Waste TypeDisposal Procedure
Unused Solid Reagent - Dispose of in its original, clearly labeled container. - Follow your institution's and local regulations for chemical waste disposal.
Unused Reconstituted Reagent - Do not store unused solutions.[2] - Quench any remaining reactive ester by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3] - Dispose of the quenched solution in a properly labeled waste container according to institutional guidelines.
Contaminated Labware (e.g., pipette tips, tubes) - Decontaminate surfaces and equipment by scrubbing with alcohol.[4] - Dispose of all contaminated disposable materials in a designated solid chemical waste container.
Spill Material - Absorb spills with a non-reactive, absorbent material (e.g., diatomite, universal binders).[4] - Decontaminate the spill area with alcohol.[4] - Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal, following institutional and local regulations.[4]

By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can foster a safer research environment and ensure the reliability of your scientific outcomes. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical handling and waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.